An In-depth Technical Guide to 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No. 2871-01-4), also known as HC Red No. 3. The document compiles available data on its identity, physicochemical characteristics, and synthesis. It is intended to serve as a valuable resource for professionals in research, development, and drug discovery who are interested in this compound.
Chemical Identity and Structure
2-((4-Amino-2-nitrophenyl)amino)ethanol is an aromatic amine with the molecular formula C₈H₁₁N₃O₃.[1] Its chemical structure consists of an ethanolamine moiety attached to a 4-amino-2-nitrophenyl group.
Identifier
Value
IUPAC Name
2-((4-Amino-2-nitrophenyl)amino)ethanol
Synonyms
HC Red No. 3, 2-(4-Amino-2-nitroanilino)ethanol, N1-(2-hydroxyethyl)-2-nitro-para-phenylenediamine[2]
A reported method for the production of 2-((4-Amino-2-nitrophenyl)amino)ethanol involves the reaction of 4-fluoro-3-nitrobenzenamine with monoethanolamine.[2] Another described method is the nitration of p-fluoroaniline followed by a subsequent reaction with monoethanolamine (MEA).[5]
Conceptual Synthesis Workflow:
This diagram illustrates a logical workflow for the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol based on the described methods.
Caption: A conceptual workflow for the synthesis of the target compound.
Biological and Safety Information
2-((4-Amino-2-nitrophenyl)amino)ethanol, commercially known as HC Red No. 3, is primarily used as a direct dye in semi-permanent hair coloring products.[2][8] The concentration in these formulations typically ranges from 0.1% to 5%.[2]
In terms of safety, toxicological studies have been conducted. The compound was found to be mutagenic in the Ames assay, with its mutagenicity increasing with metabolic activation.[5] Carcinogenicity studies in mice and rats showed equivocal evidence in male mice and no evidence in rats.[5] As a result, it is classified in Group 3 ("not classifiable as to its carcinogenicity to humans") by the International Agency for Research on Cancer (IARC).[2]
Logical Relationship of Safety Evaluation:
This diagram outlines the logical flow of the safety and toxicological evaluation of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Caption: Logical flow of the toxicological assessment of the compound.
Conclusion
2-((4-Amino-2-nitrophenyl)amino)ethanol is a well-characterized compound with established physicochemical properties and a primary application in the cosmetics industry. While its synthesis is documented, detailed experimental protocols and comprehensive spectroscopic data are not widely available in peer-reviewed literature. The available toxicological data indicates some level of mutagenic potential, which should be a consideration for any new applications. This guide consolidates the currently available technical information to aid researchers and professionals in their work with this molecule.
An In-depth Technical Guide to 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS Number 2871-01-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-((4-Amino-2-nitrophenyl)amino)ethanol, a chemical compound with the CAS number 2871-01-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((4-Amino-2-nitrophenyl)amino)ethanol, a chemical compound with the CAS number 2871-01-4. It is also widely known by its common name, HC Red No. 3. This document collates essential information on its chemical and physical properties, synthesis, analytical methods, and its primary application as a dye, particularly in semi-permanent hair coloring products. Furthermore, this guide delves into the available toxicological data, including its mutagenic and carcinogenic potential, to provide a thorough safety and risk assessment profile. While its primary use is in the cosmetics industry, this guide also explores the limited information on its biological activity, offering a complete technical resource for researchers and professionals in relevant fields.
Chemical and Physical Properties
2-((4-Amino-2-nitrophenyl)amino)ethanol is an aromatic amine characterized by a nitrophenyl group. It exists as fine, dark maroon crystals with a greenish cast or a dark brown powder.[1] A summary of its key physicochemical properties is presented in Table 1.
A plausible synthetic route for 2-((4-Amino-2-nitrophenyl)amino)ethanol involves a two-step process. The first step is the nitration of p-fluoroaniline, followed by a subsequent reaction with monoethanolamine (MEA).[3] An alternative starting material is 4-fluoro-3-nitrobenzenamine, which is reacted with monoethanolamine to yield the final product.[2]
Plausible Synthesis Workflow:
Caption: Plausible synthetic routes for 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Experimental Protocol (Representative)
Reaction of 4-fluoro-3-nitrobenzenamine with Monoethanolamine:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzenamine in a suitable solvent such as ethanol.
Addition of Reactant: Add a molar excess of monoethanolamine to the solution.
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water to remove excess monoethanolamine and other water-soluble impurities.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield the pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Analytical Methods
The characterization and purity assessment of 2-((4-Amino-2-nitrophenyl)amino)ethanol can be performed using a variety of standard analytical techniques.
Analytical Technique
Purpose
Expected Observations
Reference(s)
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A single major peak corresponding to the compound. Retention time will depend on the column and mobile phase used.
The primary and exclusive application of 2-((4-Amino-2-nitrophenyl)amino)ethanol, commercially known as HC Red No. 3, is as a direct dye in semi-permanent hair coloring products.[2][7] These formulations are typically applied to the hair and scalp for a duration of 30-45 minutes.[2] The concentration of HC Red No. 3 in these preparations can range from 0.1% to 5%.[2]
Biological Activity and Toxicology
Toxicological Summary
The toxicological profile of 2-((4-Amino-2-nitrophenyl)amino)ethanol has been evaluated, particularly in the context of its use in cosmetics.
2-((4-Amino-2-nitrophenyl)amino)ethanol has been shown to be mutagenic in the Ames test, with its mutagenic potential being significantly enhanced following metabolic activation.[3] This suggests that metabolites of the compound are the ultimate mutagens.
Metabolic Activation and Genotoxicity Pathway (Hypothesized):
Caption: Hypothesized pathway of metabolic activation and genotoxicity.
Safety and Handling
2-((4-Amino-2-nitrophenyl)amino)ethanol should be handled with appropriate safety precautions in a laboratory setting. It is a secondary amine and therefore has the potential for nitrosation, so it should not be used in conjunction with nitrosating agents.[6] The nitrosamine content in commercial products should be less than 50 ppb.[6]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS 2871-01-4), or HC Red No. 3, is a well-characterized chemical primarily used as a direct dye in semi-permanent hair colorants. This guide has provided a comprehensive summary of its chemical and physical properties, plausible synthetic routes, and analytical methodologies. The toxicological data indicates a potential for mutagenicity, particularly after metabolic activation, and equivocal evidence for carcinogenicity in male mice. This information is critical for researchers and professionals in the fields of cosmetics, toxicology, and drug development for conducting informed risk assessments and for the safe handling and use of this compound. Further research into its metabolic pathways and the precise mechanisms of its biological activity would provide a more complete understanding of this molecule.
An In-depth Technical Guide on 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available synthetic and analytic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available synthetic and analytical data for 2-((4-Amino-2-nitrophenyl)amino)ethanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics of this compound. While detailed experimental protocols and biological activity data are not extensively available in published literature, this guide consolidates the existing information and presents a putative synthetic approach and general analytical considerations. All quantitative data are summarized for clarity, and logical workflows are visualized using diagrammatic representations.
Introduction
2-((4-Amino-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. The presence of a primary aromatic amine, a secondary amine, a nitro group, and a primary alcohol functional group suggests a molecule with potential for diverse chemical reactivity and applications in chemical synthesis. The nitroaromatic scaffold is a common feature in various pharmacologically active compounds, and the amino and hydroxyl groups offer sites for further chemical modification. This guide aims to provide a detailed summary of the known properties of this molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-((4-Amino-2-nitrophenyl)amino)ethanol consists of a benzene ring substituted with a nitro group at position 2 and an amino group at position 4. An ethanolamine substituent is attached to the benzene ring at position 1 via a secondary amine linkage.
Chemical Structure
Caption: 2D Chemical Structure of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Physicochemical Data
A summary of the key physicochemical properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol is presented in Table 1.
A potential synthesis method involves the reaction of a di-substituted benzene derivative with ethanolamine. A logical precursor would be a compound such as 1,4-diamino-2-nitrobenzene or a related halogenated nitroaniline.
Caption: A proposed synthetic workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Hypothetical Experimental Protocol
Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated. It is based on standard procedures for similar chemical transformations.
Materials:
4-Fluoro-1-amino-2-nitrobenzene
Ethanolamine
Anhydrous polar aprotic solvent (e.g., Dimethylformamide or N,N-Dimethylacetamide)
Base (e.g., Potassium carbonate or Triethylamine)
Procedure:
To a stirred solution of 4-fluoro-1-amino-2-nitrobenzene in an anhydrous polar aprotic solvent, add an excess of ethanolamine and a suitable base.
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
Collect the solid product by filtration, wash with water, and dry under vacuum.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Characterization
While specific, detailed spectroscopic data for 2-((4-Amino-2-nitrophenyl)amino)ethanol is not widely published, the following techniques would be essential for its structural confirmation and purity assessment.
Spectroscopic Data
Technique
Expected Observations
¹H NMR
Signals corresponding to aromatic protons, methylene protons of the ethanolamine chain, and protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern and connectivity.
¹³C NMR
Resonances for the aromatic carbons, with shifts influenced by the electron-withdrawing nitro group and electron-donating amino groups, as well as signals for the aliphatic carbons of the ethanolamine moiety.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (197.19 g/mol ). Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy
Characteristic absorption bands for N-H stretching (primary and secondary amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).
Commercial suppliers may provide access to batch-specific analytical data upon request[2].
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available information in the scientific literature regarding the biological activity of 2-((4-Amino-2-nitrophenyl)amino)ethanol. No studies have been identified that investigate its efficacy, toxicity, or mechanism of action in biological systems. Consequently, there are no known signaling pathways associated with this compound.
Conclusion
2-((4-Amino-2-nitrophenyl)amino)ethanol is a chemical compound with a well-defined molecular structure and known physicochemical properties. While its synthetic and analytical characterization follows standard organic chemistry principles, detailed experimental protocols and comprehensive spectroscopic data are not widely available in the public domain. Furthermore, its biological activity and potential roles in signaling pathways remain unexplored. This guide serves as a foundational resource, summarizing the current knowledge and identifying clear gaps for future research endeavors. For professionals in drug development, this compound represents a novel scaffold that requires extensive investigation to determine any potential therapeutic value.
Spectroscopic and Synthetic Profile of 2-((4-Amino-2-nitrophenyl)amino)ethanol: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This technical guide provides an in...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data and a plausible synthetic pathway for 2-((4-Amino-2-nitrophenyl)amino)ethanol, a compound of interest in various chemical research domains.
This document summarizes the available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to facilitate the identification and characterization of 2-((4-Amino-2-nitrophenyl)amino)ethanol. Furthermore, a detailed, inferred experimental protocol for its synthesis is presented, based on established chemical transformations.
Spectroscopic Data
The spectroscopic data for 2-((4-Amino-2-nitrophenyl)amino)ethanol is crucial for its unambiguous identification and structural elucidation. The following tables present a summary of the available ¹H NMR, ¹³C NMR, and IR data.
Table 1: ¹H NMR Spectroscopic Data for 2-((4-Amino-2-nitrophenyl)amino)ethanol
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
7.93
d
2.6
1H
Ar-H
7.23
dd
8.8, 2.6
1H
Ar-H
6.72
d
8.8
1H
Ar-H
4.90 (br s)
-
-
3H
-NH₂, -OH
3.79
t
5.3
2H
-CH₂-O
3.35
t
5.3
2H
-CH₂-N
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 2-((4-Amino-2-nitrophenyl)amino)ethanol
Chemical Shift (δ) ppm
Assignment
150.0
Ar-C
142.1
Ar-C
128.9
Ar-C
126.1
Ar-C
113.4
Ar-C
112.0
Ar-C
59.9
-CH₂-O
46.8
-CH₂-N
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopic Data for 2-((4-Amino-2-nitrophenyl)amino)ethanol
Wavenumber (cm⁻¹)
Assignment
3478, 3370
N-H stretching (amine)
3300
O-H stretching (alcohol)
1626
N-H bending (amine)
1585, 1481
Aromatic C=C stretching
1512, 1331
N-O stretching (nitro group)
1258
C-N stretching
1059
C-O stretching
Unfortunately, at the time of this report, specific mass spectrometry data for 2-((4-Amino-2-nitrophenyl)amino)ethanol was not publicly available.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol is not explicitly published, a plausible synthetic route can be inferred from established organic chemistry principles. The proposed synthesis involves the nucleophilic substitution of a halogenated nitroaniline with ethanolamine.
Inferred Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol:
A likely precursor for this synthesis is 4-amino-1-fluoro-2-nitrobenzene. The synthesis would proceed via a nucleophilic aromatic substitution reaction with 2-aminoethanol (ethanolamine).
Materials:
4-Amino-1-fluoro-2-nitrobenzene
2-Aminoethanol (Ethanolamine)
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
Triethylamine or other suitable base
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 4-amino-1-fluoro-2-nitrobenzene in a suitable polar aprotic solvent such as DMSO, add an excess of 2-aminoethanol and a suitable base like triethylamine.
The reaction mixture is then heated and stirred for a period sufficient to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield the crude product.
The crude product can then be purified by column chromatography on silica gel to afford pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Spectroscopic Analysis Protocol:
The following are general procedures for obtaining the spectroscopic data presented:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
The sample would be dissolved in an appropriate deuterated solvent, such as DMSO-d₆.
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
The sample can be prepared as a KBr pellet or analyzed as a thin film.
The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
Visualizing the Synthetic Workflow
To illustrate the proposed synthetic and analytical workflow, the following diagram was generated using the DOT language.
Caption: Synthetic and analytical workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Foundational
An In-depth Technical Guide to the Solubility Profile of 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility data for 2-((4-Amino-2-nitrophenyl)amino)ethanol, a compound commonly kno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-((4-Amino-2-nitrophenyl)amino)ethanol, a compound commonly known as HC Red No. 3. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility of organic compounds. These methodologies can be applied to generate a more exhaustive solubility profile for the subject compound.
Physicochemical Properties
2-((4-Amino-2-nitrophenyl)amino)ethanol is a synthetic compound used primarily as a semi-permanent hair dye.[1] Its fundamental physical and chemical characteristics are summarized below.
Property
Value
Reference
Chemical Formula
C₈H₁₁N₃O₃
Molecular Weight
197.19 g/mol
Appearance
Fine, dark maroon crystals with a greenish cast or dark brown powder
The solubility of 2-((4-Amino-2-nitrophenyl)amino)ethanol has been qualitatively and, to a limited extent, quantitatively described. The compound exhibits low solubility in aqueous solutions and is more soluble in certain organic solvents.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of a solid organic compound like 2-((4-Amino-2-nitrophenyl)amino)ethanol in various solvents.
Protocol 1: General Solubility Determination in Water and Organic Solvents
Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.
Materials:
Test compound (2-((4-Amino-2-nitrophenyl)amino)ethanol)
Place approximately 25 mg of the test compound into a small test tube.
Add 0.75 mL of the chosen solvent to the test tube in small portions.
After each addition, vigorously shake or vortex the test tube for 60 seconds.
Visually inspect the solution. If the compound completely dissolves, it is considered soluble. If a significant portion remains undissolved, it is deemed insoluble. If partial dissolution occurs, it is noted as sparingly soluble.
For more quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Protocol 2: Determination of pH-Dependent Aqueous Solubility
Objective: To assess the solubility of the compound in aqueous solutions of varying pH.
Materials:
Test compound
Deionized water
5% (w/v) Sodium Hydroxide (NaOH) solution
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
5% (v/v) Hydrochloric Acid (HCl) solution
Small test tubes
pH meter or pH paper
Procedure:
Determine the compound's solubility in deionized water as described in Protocol 1.
If the compound is insoluble in water, test its solubility in the 5% NaOH solution. If it dissolves, it is likely an acidic compound.
If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a more strongly acidic compound.
If the compound is insoluble in the basic solutions, test its solubility in 5% HCl. Dissolution indicates a basic compound.
The pH of the resulting solutions can be measured to correlate solubility with specific pH ranges.
Logical Workflow for Solubility Profiling
The following diagram illustrates a logical workflow for systematically determining the solubility profile of an organic compound.
Caption: A logical workflow for determining the comprehensive solubility profile of an organic compound.
A Technical Guide to the Physical and Chemical Specifications of HC Red No. 3
Introduction HC Red No. 3, identified by the CAS Number 2871-01-4, is a direct, non-oxidative dye primarily used in semi-permanent hair coloring formulations.[1][2][3][4] Chemically known as 2-[(4-Amino-2-nitrophenyl)ami...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
HC Red No. 3, identified by the CAS Number 2871-01-4, is a direct, non-oxidative dye primarily used in semi-permanent hair coloring formulations.[1][2][3][4] Chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, it belongs to the nitro dye class.[1][4] Its small molecular size allows it to diffuse into the hair shaft, imparting color that typically lasts for eight to ten washes.[4] This technical guide provides a comprehensive overview of the core physical and chemical specifications of HC Red No. 3, tailored for researchers, scientists, and professionals in drug development and cosmetic science. The information is compiled from various safety assessments and chemical databases to ensure a thorough and reliable resource.
Chemical Identity and Physical Properties
The fundamental identification and physical characteristics of HC Red No. 3 are summarized below. These properties are crucial for formulation, quality control, and safety assessment. There are some discrepancies in reported values for melting point and solubility across different sources, which are noted in the table.
Spectroscopic analysis is essential for the structural confirmation and quantification of HC Red No. 3. The UV-Visible absorption maxima are key identifiers for this chromophore.
HC Red No. 3 is commercially produced through a nucleophilic aromatic substitution reaction. The general synthesis pathway involves the reaction of 4-fluoro-3-nitrobenzenamine with monoethanolamine.[1]
Caption: Reaction scheme for the synthesis of HC Red No. 3.
Commercially available HC Red No. 3 typically has a purity of 95% or greater.[1] Impurities identified in various batches include aminoquinoxaline, 1,4-diamino-2-nitrobenzene, and 4'-amino-2',3-dinitro-4-(2-hydroxethylamino)-diphenylamine.[1][5][8]
Experimental Protocols
This section provides generalized methodologies for determining the key physical and chemical properties of HC Red No. 3.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus, which allows for precise temperature control and observation.
Sample Preparation: A small amount of finely powdered, dry HC Red No. 3 is packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (approx. 122-128 °C).
Determination: The heating rate is then reduced to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]
UV-Visible Spectroscopic Analysis
This protocol outlines the steps to obtain the UV-Visible absorption spectrum of HC Red No. 3 and determine its absorbance maximum (λmax), which is crucial for quantitative analysis using the Beer-Lambert Law.
Caption: General workflow for UV-Vis spectroscopic analysis.
Solvent Selection: Choose a suitable solvent in which HC Red No. 3 is soluble and that is transparent in the desired wavelength range (e.g., ethanol or water).[1][5]
Preparation of Standard Solutions: Prepare a stock solution of HC Red No. 3 of a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations via serial dilution.[10]
Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Fill a cuvette with the pure solvent to serve as a blank and use it to zero the instrument's absorbance across the entire scanning range (e.g., 200-800 nm).[11]
Sample Measurement: Rinse the cuvette with one of the standard solutions, then fill it and place it in the spectrophotometer. Scan the wavelength range to record the absorbance spectrum. Repeat for all standard solutions.[10][11]
Data Analysis: From the spectrum of a mid-range concentration, identify the wavelength(s) of maximum absorbance (λmax).[10] For HC Red No. 3, these are expected at approximately 245, 298, and 506 nm.[5][8]
Reactivity and Stability
Reactivity Profile: HC Red No. 3 is a nitrated aromatic amine and an alcohol. As an amine, it is a chemical base that can exothermically neutralize acids.[7] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[7] Combination with strong reducing agents can generate flammable gaseous hydrogen.[7]
Nitrosation Risk: As a secondary amine, HC Red No. 3 is susceptible to nitrosation and should not be used in formulations containing nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[3][5]
Stability: The compound is reported to be stable for 65 days when protected from light at room temperature.[5] Solutions in aqueous PEG stored under refrigeration were stable for up to 15 days.[5]
A Comprehensive Technical Guide to 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the chemical compound 2-((4-Amino-2-nitrophenyl)amino)ethanol, widely known in the cosmetics i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical compound 2-((4-Amino-2-nitrophenyl)amino)ethanol, widely known in the cosmetics industry as HC Red No. 3. This document consolidates information on its nomenclature, chemical and physical properties, synthesis, and primary applications. A significant portion of this guide is dedicated to the toxicological and safety data that has largely defined its use. While the compound is a staple in hair colorant formulations, this guide also addresses the current limitations in understanding its broader biological activities and potential applications in biomedical research.
Nomenclature and Alternative Names
The compound 2-((4-Amino-2-nitrophenyl)amino)ethanol is identified by several synonyms and registry numbers across various chemical and regulatory databases. A comprehensive list is provided below to aid in cross-referencing literature and safety documents.
A summary of the key chemical and physical properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol is presented in the table below. This data is essential for its handling, formulation, and analysis.
The primary industrial synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol, or HC Red No. 3, involves a two-step process. A generalized experimental protocol is outlined below.
Synthesis of HC Red No. 3: An Experimental Protocol
Reaction Scheme:
Figure 1. Synthesis of HC Red No. 3.
Materials:
4-Fluoro-3-nitrobenzenamine
Monoethanolamine
Solvent (e.g., water, ethanol)
Base (e.g., sodium carbonate)
Procedure:
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, 4-fluoro-3-nitrobenzenamine is dissolved in a suitable solvent.
Addition of Reactants: Monoethanolamine and a base, such as sodium carbonate, are added to the reaction mixture.
Reaction Conditions: The mixture is heated to a specified temperature and stirred for a set duration to facilitate the nucleophilic aromatic substitution reaction. The fluorine atom on the benzene ring is displaced by the amino group of monoethanolamine.[5]
Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The product, HC Red No. 3, may precipitate out of the solution or can be extracted. Purification is typically achieved through recrystallization to yield fine, dark-maroon crystals.[4]
An alternative synthesis route involves the nitration of p-fluoroaniline followed by a similar reaction with monoethanolamine.[4]
Applications and Mechanism of Action
The principal application of 2-((4-Amino-2-nitrophenyl)amino)ethanol is as a direct, non-oxidative hair colorant in semi-permanent hair dye formulations.[2] It is also used in permanent hair coloring systems.
Hair Dyeing Mechanism
As a direct dye, HC Red No. 3 does not require an oxidative process to impart color. The small, colored molecules penetrate the hair shaft and are physically lodged within the keratin structure. The color is gradually lost over several washes as the dye molecules diffuse out of the hair. The exact color imparted depends on the initial hair color and the other components of the dye formulation.
Application Notes and Protocols for 2-((4-Amino-2-nitrophenyl)amino)ethanol in Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals Introduction 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3, is a direct dye used in semi-permanent and temporary hair coloring product...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3, is a direct dye used in semi-permanent and temporary hair coloring products.[1][2] As a nitro dye, it imparts a red hue to the hair.[1] Due to its low molecular size, it diffuses into the hair shaft, providing color that typically lasts for eight to ten washes. Unlike oxidative dyes, direct dyes like 2-((4-Amino-2-nitrophenyl)amino)ethanol do not require a chemical reaction with developers to color the hair. This document provides detailed application notes, toxicological summaries, and experimental protocols for the use and evaluation of 2-((4-Amino-2-nitrophenyl)amino)ethanol in hair dye formulations.
2-((4-Amino-2-nitrophenyl)amino)ethanol is utilized as a direct dye in semi-permanent hair dye formulations.[1] It is often used in combination with other direct dyes to achieve a wider range of shades. The final color outcome depends on the combination of dyes used and the initial color and condition of the hair.
Formulation Workflow
The following diagram illustrates a general workflow for the formulation of a semi-permanent hair dye containing 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Caption: Workflow for Hair Dye Formulation.
Toxicological Profile
A summary of the toxicological data for 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3) and related compounds is presented below. It is important to note that this compound is a secondary amine and should not be used with nitrosating agents to prevent the formation of nitrosamines.[7]
Standard shampoo solution (e.g., 10% sodium lauryl sulfate)
Colorimeter (CIELAB Lab* system)
Controlled temperature water bath
Procedure:
Baseline Measurement: Measure the initial color of the virgin hair swatches using a colorimeter to obtain baseline Lab* values.
Dye Application:
Prepare the hair dye mixture according to the formulation specifications.
Apply the dye evenly to the hair swatches.
Allow the dye to process for the specified time (e.g., 30 minutes) at a controlled temperature.
Rinsing and Drying:
Thoroughly rinse the dye from the hair swatches with water until the water runs clear.
Dry the swatches under controlled conditions.
Initial Color Measurement: Measure the Lab* values of the dyed hair swatches to determine the initial dyeing efficacy.
Wash Fastness Test:
Subject the dyed swatches to a series of standardized washing cycles. A single cycle consists of:
Wetting the hair swatch under running water of a controlled temperature.
Applying a standard amount of shampoo and lathering for a set time (e.g., 1 minute).
Rinsing thoroughly.
Measure the Lab* values of the hair swatches after a predetermined number of washing cycles (e.g., 1, 5, 10, 15, and 20 cycles).
Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb)^2). A smaller ΔE indicates higher color stability.
Caption: Protocol for Color Retention Evaluation.
Protocol 2: Assessment of Hair Damage (Protein Loss)
This protocol evaluates the impact of the dyeing process on the structural integrity of the hair fiber by measuring protein loss.
Materials:
Hair swatches
Hair dye formulation
Bicinchoninic acid (BCA) protein assay kit or similar
Spectrophotometer
Procedure:
Treat Hair Swatches: Treat the hair swatches with the hair dye formulation as described in Protocol 1.
Collect Rinse and Wash Solutions: Collect the water used for rinsing the dye from the hair and the solutions from the first subsequent wash.
Measure Protein Content:
Use a protein assay kit (e.g., BCA assay) to measure the protein content in the collected rinse and wash solutions.
Follow the manufacturer's instructions for the protein assay.
Measure the absorbance of the samples using a spectrophotometer at the appropriate wavelength.
Data Analysis: Compare the amount of protein loss from hair treated with the dye formulation to that of untreated control hair swatches subjected to the same washing procedure. An increase in protein loss indicates a higher level of hair damage.
Caption: Protocol for Hair Damage Assessment.
Protocol 3: In Vitro Skin Irritation Test
This protocol provides a general framework for assessing the skin irritation potential of a hair dye formulation containing 2-((4-Amino-2-nitrophenyl)amino)ethanol using a reconstructed human epidermis (RhE) model.
Materials:
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
Pre-incubation of Tissues: Pre-incubate the RhE tissues according to the manufacturer's instructions.
Application of Test Substance: Apply a defined amount of the hair dye formulation to the surface of the RhE tissue. Use a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
Incubation: Incubate the tissues with the test substance for a specified period (e.g., 60 minutes).
Rinsing: Thoroughly rinse the test substance from the tissue surface with PBS.
Post-incubation: Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
MTT Assay:
Transfer the tissues to a multi-well plate containing MTT medium and incubate for approximately 3 hours.
Extract the formazan product by incubating the tissues in isopropanol.
Measurement and Analysis:
Measure the optical density (OD) of the formazan extract using a plate reader.
Calculate the cell viability for each tissue as a percentage of the negative control.
Classify the irritation potential based on the reduction in cell viability according to validated prediction models.
Application Notes and Protocols for HC Red No. 3 in Semi-Permanent Hair Color Products
For Researchers, Scientists, and Drug Development Professionals Introduction HC Red No. 3, chemically identified as N1-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a direct dye commonly utilized in semi-permanent hair...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Red No. 3, chemically identified as N1-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a direct dye commonly utilized in semi-permanent hair color formulations.[1][2] As a non-oxidative hair dye, it imparts color directly to the hair shaft without the need for a chemical developer.[3] These application notes provide a comprehensive overview of the chemical and physical properties of HC Red No. 3, detailed protocols for its application and performance evaluation in semi-permanent hair dye formulations, and a summary of its safety profile.
Physicochemical Properties of HC Red No. 3
A thorough understanding of the physicochemical properties of HC Red No. 3 is essential for formulation development and performance optimization.
Stable when protected from light at room temperature for 65 days.
Application in Semi-Permanent Hair Color Formulations
HC Red No. 3 is typically incorporated into a shampoo or conditioner base containing thickeners, alkalizers, and foam stabilizers.[3] The dye molecules, being small, penetrate the hair cuticle and deposit in the cortex, leading to a temporary change in hair color that typically withstands several washes.
Formulation Considerations:
pH: The pH of the formulation can influence the dye's stability and its interaction with the hair fiber.
Solvents: The choice of solvents can affect the solubility of HC Red No. 3 and the overall stability of the formulation.
Conditioning Agents: The inclusion of conditioning agents is crucial to mitigate potential hair damage and improve the sensory properties of the hair after dyeing.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of semi-permanent hair color products containing HC Red No. 3.
Color Deposition and Intensity Measurement
This protocol outlines the procedure for quantifying the amount of color deposited on hair tresses.
Objective: To measure the color intensity and deposition of a semi-permanent hair dye containing HC Red No. 3 on standardized hair swatches.
Materials:
Standardized hair tresses (e.g., bleached human hair)
Semi-permanent hair dye formulation containing HC Red No. 3
Developer (if applicable, though not typical for direct dyes)
Applicator brush
Timer
Shampoo (sulfate-free)
Deionized water
Spectrophotometer or colorimeter
Drying oven or hairdryer
Procedure:
Hair Tress Preparation:
Pre-wash standardized hair tresses with a clarifying shampoo to remove any residues.
Rinse thoroughly with deionized water and allow to air dry or use a hairdryer on a cool setting.
Record the initial weight of the dry hair tress.
Dye Application:
Prepare the hair dye mixture according to the formulation instructions. For direct dyes like HC Red No. 3, this typically involves using the product as is.
Evenly apply a pre-weighed amount of the hair dye to the hair tress using an applicator brush, ensuring complete saturation. A common dye-to-hair ratio is 2:1 by weight.
Record the amount of dye applied.
Processing:
Allow the dye to process for the recommended time as per the product instructions (e.g., 20-30 minutes) at room temperature.
Rinsing and Drying:
Rinse the hair tress thoroughly with lukewarm deionized water until the water runs clear.
Gently shampoo the tress with a sulfate-free shampoo and rinse again.
Squeeze out excess water and allow the tress to air dry or use a hairdryer on a cool setting.
Color Measurement:
Once completely dry, measure the color of the dyed hair tress using a spectrophotometer or colorimeter.
Record the CIE Lab* values at multiple points along the tress to ensure an average reading. The L* value represents lightness, a* represents the red/green coordinate, and b* represents the yellow/blue coordinate.
The change in color (ΔE) can be calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
Color Fastness to Washing (Adapted from ISO 105-C06)
This protocol assesses the durability of the hair color after repeated washing cycles.
Objective: To evaluate the resistance of the hair color to fading and bleeding upon repeated shampooing.
Materials:
Dyed hair tresses (from Protocol 1)
Launder-Ometer or a similar agitated washing apparatus
Stainless steel balls (for mechanical agitation)
ECE reference detergent or a standard shampoo solution (4 g/L)
Multifiber adjacent fabric (optional, for assessing staining)
Deionized water
Spectrophotometer or colorimeter
Drying oven
Procedure:
Initial Color Measurement:
Measure and record the initial CIE Lab* values of the dry, dyed hair tress.
Washing Cycles:
Prepare the wash solution (e.g., 4 g/L ECE detergent in deionized water).
Place the dyed hair tress in a stainless steel container of the Launder-Ometer. If assessing staining, attach a piece of multifiber fabric.
Add the specified volume of the wash solution and the required number of stainless steel balls.
Set the temperature (e.g., 40°C) and duration (e.g., 30 minutes) for the wash cycle.[4]
After the cycle, remove the hair tress, rinse it thoroughly with deionized water, and dry it in an oven at a temperature not exceeding 60°C.[4]
Color Measurement after Washing:
Measure and record the CIE Lab* values of the washed and dried hair tress.
Repeat Cycles:
Repeat the washing and color measurement steps for a predetermined number of cycles (e.g., 5, 10, or 15 cycles) to simulate long-term washing.
Data Analysis:
Calculate the total color change (ΔE) after each washing cycle compared to the initial color measurement. A higher ΔE value indicates lower color fastness.
Color Fastness to Rubbing (Crocking) (Adapted from AATCC Test Method 8-2016)
This test determines the amount of color transferred from the dyed hair to another surface by rubbing.
Objective: To assess the propensity of the hair color to rub off onto other materials.
Materials:
Dyed hair tresses
Crockmeter
Standard white cotton crocking cloth squares (5x5 cm)
Gray Scale for Staining
Procedure:
Dry Rubbing:
Mount a dry crocking cloth onto the rubbing finger of the crockmeter.
Place the dyed hair tress on the base of the crockmeter, ensuring it is flat.
Perform 10 complete turns of the crank at a rate of one turn per second.
Remove the crocking cloth and evaluate the degree of color transfer using the Gray Scale for Staining under standardized lighting. A rating of 5 indicates no color transfer, while a rating of 1 indicates a high degree of color transfer.
Wet Rubbing:
Thoroughly wet a fresh crocking cloth with deionized water and squeeze out the excess to achieve a specific wet pick-up (typically 65% ± 5%).
Repeat the rubbing procedure as described for the dry test.
Evaluate the staining on the wet crocking cloth using the Gray Scale for Staining after it has been air-dried.
Color Fastness to Light (Adapted from ISO 105-B02)
This protocol evaluates the resistance of the hair color to fading when exposed to an artificial light source.
Objective: To determine the stability of the hair color upon exposure to light, simulating sun exposure.
Materials:
Dyed hair tresses
Xenon arc fading lamp apparatus
Blue wool standards (as a reference for fading)
Opaque masks
Spectrophotometer or colorimeter
Procedure:
Sample Preparation:
Mount the dyed hair tress on a sample holder.
Cover a portion of the tress with an opaque mask to serve as an unexposed control.
Exposure:
Place the sample holder, along with the blue wool standards, inside the xenon arc lamp apparatus.
Expose the samples to the artificial light source under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[5][6][7] The light source simulates natural daylight (D65).[5][6][7]
Evaluation:
Periodically inspect the fading of the hair tress by comparing the exposed portion to the unexposed (masked) portion.
The color fastness is rated by comparing the fading of the hair tress to the fading of the blue wool standards. The rating corresponds to the blue wool standard that shows a similar degree of fading.
Alternatively, the color change (ΔE*) of the exposed area can be measured instrumentally using a spectrophotometer and compared to the unexposed area.
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating the performance of semi-permanent hair dye.
Conceptual Molecular Interaction of HC Red No. 3 with Hair Keratin
Caption: Conceptual binding of HC Red No. 3 to hair keratin.
Safety Summary
The safety of HC Red No. 3 has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel and the Scientific Committee on Consumer Safety (SCCS).
Not found to be a significant skin irritant in available studies.
Nitrosamine Content
Should be <50 ppb. Should not be used with nitrosating agents.
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are based on standard industry practices and published literature and may require optimization for specific formulations and testing conditions. All laboratory work should be conducted in accordance with good laboratory practices and appropriate safety precautions.
Application Notes and Protocols: Toxicology of 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 1, is a chemical compound used as a direct dye in semi-permanent hair colorin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 1, is a chemical compound used as a direct dye in semi-permanent hair coloring products.[1] Its toxicological profile is of interest to ensure its safe use in consumer products. This document provides a summary of available toxicology data and detailed protocols for key toxicological assays relevant to this compound. The information is compiled from various sources, including reports from the Cosmetic Ingredient Review (CIR) and the European Commission's Scientific Committee on Consumer Products (SCCP).
Chemical Identity
Chemical Name: 2-((4-Amino-2-nitrophenyl)amino)ethanol
Synonyms: HC Red No. 1, 2-Nitro-N1-(2-hydroxyethyl)-1,4-phenylenediamine
The following are detailed, generalized protocols for the key toxicological experiments cited. These are based on standard OECD guidelines and may not reflect the exact methodology of the original studies on 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Acute Oral Toxicity Study (Following OECD 423)
This protocol describes the acute toxic class method for assessing the oral toxicity of a substance.[5][6]
Objective: To determine the acute oral toxicity of a test substance.
Materials:
Test substance: 2-((4-Amino-2-nitrophenyl)amino)ethanol
Application Notes and Protocols for In Vitro Mutagenicity Assays of HC Red No. 3
For Researchers, Scientists, and Drug Development Professionals Introduction HC Red No. 3, chemically known as 2-[(4-amino-2-nitrophenyl)amino]ethanol, is a direct dye used in semi-permanent hair coloring products.[1] Du...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC Red No. 3, chemically known as 2-[(4-amino-2-nitrophenyl)amino]ethanol, is a direct dye used in semi-permanent hair coloring products.[1] Due to its widespread use in cosmetics, a thorough evaluation of its genotoxic potential is crucial for consumer safety assessment. This document provides a summary of the available data and detailed protocols for the key in vitro mutagenicity assays performed on HC Red No. 3. The primary assays discussed are the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Mammalian Chromosomal Aberration Test.
Data Presentation
The following tables summarize the results of in vitro mutagenicity studies conducted on HC Red No. 3. While the original raw data is not publicly available in full, the information has been compiled from safety assessment reports and regulatory opinions.
Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Results for HC Red No. 3
The following are detailed protocols for the primary in vitro mutagenicity assays conducted on HC Red No. 3. These protocols are based on standard OECD guidelines and information gathered from safety assessment reports.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
a. Materials:
Bacterial Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.
With S9 activation: 2-anthramine (for all strains).
Negative/Solvent Control: Dimethyl sulfoxide (DMSO) or appropriate solvent.
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor-containing buffer (S9 mix).
Media: Vogel-Bonner Medium E (bottom agar), Top agar containing histidine and biotin.
b. Experimental Workflow Diagram:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
c. Procedure:
Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium strains in nutrient broth.
Dose Preparation: Prepare a series of concentrations of HC Red No. 3 in a suitable solvent.
Treatment: In separate tubes, combine the bacterial culture, the test substance at a specific concentration (or positive/negative controls), and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).
Plating: Add molten top agar to each treatment tube, mix, and pour the contents onto the surface of minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (his+) on each plate.
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Mammalian Chromosomal Aberration Test
This assay assesses the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.
a. Materials:
Cell Line: Chinese Hamster Ovary (CHO) cells.
Test Substance: HC Red No. 3.
Positive Controls:
Without S9 activation: Mitomycin C.
With S9 activation: Cyclophosphamide.
Negative/Solvent Control: Culture medium or appropriate solvent.
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor-containing buffer (S9 mix).
Culture Medium: Appropriate for CHO cells (e.g., Ham's F12) supplemented with fetal bovine serum.
Metaphase Arresting Agent: Colcemid or colchicine.
Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.
c. Procedure:
Cell Culture: Seed CHO cells into culture flasks or plates and incubate until they are in the exponential growth phase.
Treatment: Replace the culture medium with medium containing various concentrations of HC Red No. 3 (or positive/negative controls), with and without S9 mix. Typically, a short treatment (3-6 hours) followed by a recovery period, and a continuous treatment (e.g., 24 hours) without S9 are performed.
Cytotoxicity Assessment: Determine the cytotoxicity of HC Red No. 3 by measuring the Replication Index (RI) to select appropriate concentrations for the main experiment.
Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures.
Cell Harvesting: Harvest the cells by trypsinization.
Slide Preparation:
Treat the cells with a hypotonic solution to swell the cytoplasm.
Fix the cells using a methanol:acetic acid fixative.
Drop the fixed cell suspension onto clean microscope slides and air-dry.
Staining: Stain the slides with Giemsa solution.
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the in vitro mutagenicity assays and the assessment of genotoxic potential.
Caption: Logical framework for assessing genotoxicity using in vitro assays.
Conclusion
The available data indicates that HC Red No. 3 is mutagenic in the Ames test, particularly in Salmonella typhimurium strains TA97, TA98, and TA100, with its mutagenic activity being enhanced by metabolic activation.[2][4] The results of the in vitro mammalian chromosomal aberration test in CHO cells have not been fully disclosed in publicly available documents. The protocols provided herein offer a standardized approach for conducting these essential genotoxicity assays. For a complete risk assessment, it is recommended to consult the original study reports for detailed quantitative data.
Application Notes and Protocols: Carcinogenicity of 2-((4-Amino-2-nitrophenyl)amino)ethanol in Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the carcinogenicity studies of 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3, i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the carcinogenicity studies of 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3, in animal models. The information is primarily derived from the National Toxicology Program (NTP) Technical Report Series No. 281, which is the most comprehensive study available on this compound.
Summary of Carcinogenicity Findings
2-((4-Amino-2-nitrophenyl)amino)ethanol was tested for carcinogenicity in two-year gavage studies in F344/N rats and B6C3F1 mice. The studies yielded equivocal evidence of carcinogenic activity in male mice, no evidence of carcinogenic activity in rats of either sex, and an inadequate study in female mice due to poor survival.
Data Presentation
Table 1: Summary of Two-Year Gavage Carcinogenicity Study of 2-((4-Amino-2-nitrophenyl)amino)ethanol in F344/N Rats
Species/Sex
Dose (mg/kg/day)
Route of Administration
Duration
Findings
Rat/Male
0, 125, 250
Gavage
103 weeks
No evidence of carcinogenic activity
Rat/Female
0, 125, 250
Gavage
103 weeks
No evidence of carcinogenic activity
Data summarized from the National Toxicology Program Technical Report Series No. 281.
Table 2: Summary of Two-Year Gavage Carcinogenicity Study of 2-((4-Amino-2-nitrophenyl)amino)ethanol in B6C3F1 Mice
Species/Sex
Dose (mg/kg/day)
Route of Administration
Duration
Findings
Mouse/Male
0, 125, 250
Gavage
103 weeks
Equivocal evidence of carcinogenic activity (increased incidence of hepatocellular adenoma or carcinoma, combined)
Mouse/Female
0, 125, 250
Gavage
103 weeks
Inadequate study of carcinogenicity (due to poor survival)
Data summarized from the National Toxicology Program Technical Report Series No. 281.
Table 3: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice in the Two-Year Gavage Study
Neoplasm
Control (0 mg/kg)
Low Dose (125 mg/kg)
High Dose (250 mg/kg)
Hepatocellular Adenoma
8/50 (16%)
11/50 (22%)
13/50 (26%)
Hepatocellular Carcinoma
5/50 (10%)
7/50 (14%)
8/50 (16%)
Hepatocellular Adenoma or Carcinoma (Combined)
13/50 (26%)
18/50 (36%)
20/50 (40%)
Data extracted from the National Toxicology Program Technical Report Series No. 281.
Experimental Protocols
The following protocols are based on the methodologies described in the NTP carcinogenesis bioassay of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Animal Models and Husbandry
Species: Fischer 344/N rats and B6C3F1 mice.
Source: The animals were sourced from the production colonies of the Frederick Cancer Research Facility (Frederick, MD).
Age at Study Start: 6 weeks.
Housing: Animals were housed individually in polycarbonate cages. Cages were changed twice weekly. Hardwood chip bedding was used.
Diet: NIH-07 open formula meal diet, available ad libitum.
Water: Tap water, available ad libitum.
Environmental Conditions: Temperature maintained at 22 ± 2 °C, humidity at 50 ± 15%, and a 12-hour light/dark cycle.
Application
Application Notes and Protocols for the Detection of 2-((4-Amino-2-nitrophenyl)amino)ethanol in Cosmetics
Introduction 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 1, is a direct dye used in semi-permanent and permanent hair coloring products.[1] Due to its potential for skin sensitization and other toxi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 1, is a direct dye used in semi-permanent and permanent hair coloring products.[1] Due to its potential for skin sensitization and other toxicological concerns, its concentration in cosmetic formulations is regulated in various regions.[1][2] Accurate and reliable analytical methods are therefore essential for monitoring the levels of this compound in cosmetic products to ensure regulatory compliance and consumer safety.
These application notes provide detailed protocols for the detection and quantification of 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetic matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and quality control professionals in the cosmetics industry and regulatory agencies.
Analytical Methods Overview
The primary techniques for the analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol in complex cosmetic matrices are HPLC and LC-MS/MS. HPLC with UV-Vis or DAD detection offers a robust and cost-effective method for quantification, while LC-MS/MS provides superior selectivity and sensitivity, making it ideal for trace-level detection and confirmation.
A general workflow for the analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetics is illustrated below.
Caption: General workflow for the analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetics.
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from established methods for the analysis of hair dyes in cosmetic products and provides high sensitivity and selectivity.[3]
1. Sample Preparation
Accurately weigh approximately 1 g of the homogenized cosmetic sample into a 20 mL volumetric flask.
Add 15 mL of a solution of 0.1% ascorbic acid in 50% methanol. The ascorbic acid acts as an antioxidant to prevent degradation of the analyte.
Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte from the sample matrix.
Allow the solution to cool to room temperature and then dilute to the mark with the 0.1% ascorbic acid in 50% methanol solution.
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial. This filtrate is the sample solution.
2. LC-MS/MS Instrumentation and Conditions
LC System: A UHPLC or HPLC system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A C18 reversed-phase column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm) is recommended.[3]
Column Temperature: 30°C
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid, adjusted to pH 3.5.[3]
Mobile Phase B: Methanol/acetonitrile (1:1, v/v).[3]
Product Ions (m/z): To be determined by infusion of a standard solution. A common fragmentation pathway for similar compounds involves the loss of water or parts of the ethanolamine side chain.
Cone Voltage (CV) and Collision Energy (CE): To be optimized for the specific instrument and transitions.
3. Standard Preparation and Quantification
Prepare a stock solution of 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 1) reference standard at a concentration of 1000 µg/mL in 0.1% ascorbic acid in 50% methanol.
Prepare a series of working standard solutions by serial dilution of the stock solution. A suitable concentration range for HC Red No. 1 is 0.05 to 1.0 µg/mL.[3]
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
Quantify the amount of HC Red No. 1 in the sample solution by interpolation from the calibration curve.
Protocol 2: Quantification by HPLC-DAD
This protocol describes a general method for the analysis of aminonitrophenol compounds in cosmetics and can be adapted for HC Red No. 1.[4]
1. Sample Preparation
Follow the sample preparation procedure as described in Protocol 1, steps 1-5. For HPLC-DAD analysis, the final solvent should be compatible with the mobile phase.
2. HPLC-DAD Instrumentation and Conditions
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Detection Wavelength: The maximum absorbance wavelength (λmax) for HC Red No. 1 should be determined by scanning a standard solution. Analysis can be performed by monitoring at this λmax.
3. Standard Preparation and Quantification
Prepare a stock solution of HC Red No. 1 reference standard at 1000 µg/mL in the mobile phase.
Prepare a series of working standard solutions by serial dilution of the stock solution in the mobile phase.
Construct a calibration curve and quantify the analyte in the sample as described in Protocol 1, step 3.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of aminonitrophenol-based hair dyes in cosmetic matrices. The data for HC Red No. 1 is based on multi-analyte methods, and performance may vary depending on the specific matrix and instrumentation.
The choice between HPLC-DAD and LC-MS/MS depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between these two methods in terms of their key characteristics.
Caption: Comparison of HPLC-DAD and LC-MS/MS for the analysis of cosmetic ingredients.
Conclusion
The analytical methods described provide robust and reliable approaches for the determination of 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetic products. The LC-MS/MS method is recommended for its high sensitivity and specificity, which is particularly important for regulatory enforcement and trace-level analysis. The HPLC-DAD method serves as a suitable alternative for routine quality control where high sensitivity is not a critical requirement. Proper method validation should be performed by each laboratory to ensure the accuracy and precision of the results for their specific cosmetic matrices.
Application Note: HPLC Analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantitative analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol in various sample matric...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
2-((4-Amino-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol .[1][2] Its chemical structure, featuring amino and nitro functional groups, makes it amenable to analysis by reverse-phase HPLC with UV-Vis detection. This application note outlines a robust and reliable method for the separation and quantification of this analyte. The method is based on established principles for the analysis of similar aromatic nitro and amino compounds.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
2.1. Instrumentation and Equipment
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Analytical balance
pH meter
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
HPLC vials
2.2. Reagents and Chemicals
2-((4-Amino-2-nitrophenyl)amino)ethanol reference standard (Purity ≥98%)[1][3]
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or Milli-Q)
Formic acid (or Phosphoric acid, HPLC grade)
Ammonium acetate (or other suitable buffer salt, HPLC grade)
2.3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices or instrumentation. This proposed method is adapted from established methods for structurally related compounds such as 4-Amino-2-nitrophenol.[4][5]
Parameter
Recommended Condition
HPLC Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
Diode Array Detector (DAD) or UV Detector set at an appropriate wavelength (e.g., 275 nm, based on the UV spectrum of the analyte)
Injection Volume
10 µL
2.4. Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-((4-Amino-2-nitrophenyl)amino)ethanol reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
2.5. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:
Accurately weigh a known amount of the sample.
Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile). Sonication may be used to improve extraction efficiency.
Centrifuge the extract to pellet any insoluble material.
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
Method Validation (Illustrative)
A full method validation should be performed according to ICH guidelines or internal SOPs. Key validation parameters are summarized in the table below. The values presented are hypothetical and serve as an example of expected performance for a validated method, drawing parallels from methods for similar compounds.[6]
Validation Parameter
Acceptance Criteria
Example Result
Linearity (r²)
≥ 0.999
0.9995
Accuracy (% Recovery)
80 - 120%
98.5 - 101.2%
Precision (% RSD)
≤ 2%
< 1.5%
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
0.05 µg/mL
Limit of Quantification (LOQ)
Signal-to-Noise Ratio ≥ 10
0.1 µg/mL
Specificity
No interfering peaks at the retention time of the analyte
Peak purity > 99%
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Calibration Curve Data
Concentration (µg/mL)
Peak Area (mAU*s)
0.1
15.2
0.5
76.8
1.0
151.5
5.0
755.3
10.0
1520.1
50.0
7589.4
100.0
15195.7
Table 2: Sample Analysis Results
Sample ID
Analyte Concentration (µg/mL)
% Assay
Sample 1
25.4
99.8%
Sample 2
24.9
99.6%
Sample 3
25.1
99.9%
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow from preparation to reporting.
A more detailed logical relationship for the method development and validation process is shown below.
Caption: Logical flow of HPLC method development and validation.
Dermal Penetration of HC Red No. 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies and data related to the dermal penetration of HC Red No. 3, a common ingredien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data related to the dermal penetration of HC Red No. 3, a common ingredient in semi-permanent hair dye formulations. The following protocols are based on internationally recognized guidelines and scientific literature to ensure robust and reproducible results for safety and toxicological assessments.
Data Presentation: Dermal Penetration of HC Red No. 3
The following table summarizes the key quantitative data from an in vitro dermal absorption study on human skin, as cited by the Scientific Committee on Consumer Safety (SCCS).
A detailed protocol for an in vitro dermal penetration study of HC Red No. 3 is outlined below, based on the OECD Guideline 428 "Skin Absorption: In Vitro Method" and common practices for testing hair dyes.[2][3][4][5]
Objective
To quantify the percutaneous absorption and dermal distribution of HC Red No. 3 from a representative hair dye formulation under in vitro conditions using excised human or porcine skin.
Materials and Methods
2.1. Test System:
Skin Source: Excised human skin from cosmetic surgery (e.g., abdominoplasty) or fresh porcine ear skin are recommended models.[6] Skin should be dermatomed to a thickness of approximately 200-400 µm.
Diffusion Cells: Static or flow-through glass Franz diffusion cells are suitable.[2][4]
2.2. Test Substance and Formulation:
Radiolabelled ([¹⁴C]) HC Red No. 3 is preferred for accurate quantification.
A typical semi-permanent, non-oxidative hair dye formulation containing a known concentration of HC Red No. 3 (e.g., up to 3.0%) should be used.[1]
2.3. Experimental Procedure:
Skin Preparation: Thaw frozen skin sections at room temperature. Cut skin discs to fit the Franz diffusion cells.
Skin Integrity Check: Measure the trans-epidermal water loss (TEWL) or electrical resistance to ensure the barrier function of the skin is intact.
Cell Assembly: Mount the skin discs onto the Franz diffusion cells, with the stratum corneum facing the donor chamber and the dermis in contact with the receptor fluid.
Receptor Fluid: Use a physiologically relevant receptor fluid, such as phosphate-buffered saline (PBS) with a solubility enhancer if necessary, maintained at 32 ± 1°C.
Dosing: Apply a finite dose of the hair dye formulation (e.g., 10-20 mg/cm²) to the skin surface in the donor chamber.
Exposure Time: A typical exposure duration simulating consumer use is 30 minutes.[7]
Post-Exposure: After the exposure period, remove the formulation from the skin surface by washing with a mild cleansing solution.
Study Duration: The study should continue for 24 hours to allow for the absorbed substance to penetrate into the receptor fluid.
Sampling:
Receptor Fluid: Collect samples from the receptor chamber at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Skin Compartments: At the end of the study, dissemble the cells and separate the stratum corneum (via tape stripping) from the epidermis and dermis. Analyze the skin wash, stratum corneum, epidermis/dermis, and the full skin sample.
Analytical Quantification
Radiolabelled Substance: If [¹⁴C]-HC Red No. 3 is used, quantification in all samples (receptor fluid, skin compartments, skin wash) can be performed using liquid scintillation counting.
Non-labelled Substance: For non-radiolabelled HC Red No. 3, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) is required.
Sample Preparation: Develop and validate an extraction procedure for HC Red No. 3 from the various matrices (receptor fluid, skin). This may involve solvent extraction and sonication.
HPLC Conditions: A reverse-phase HPLC method with a C18 column and a gradient mobile phase of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common approach.
Visualizations
Experimental Workflow for In Vitro Dermal Penetration Study
Caption: Workflow for an in vitro dermal penetration study of HC Red No. 3.
Logical Workflow for Safety Assessment of HC Red No. 3
Caption: Logical workflow for the safety assessment of HC Red No. 3.
Application Notes and Protocols: Use of 2-((4-Amino-2-nitrophenyl)amino)ethanol in Toxicology
Notice: Following a comprehensive literature and database search, it has been determined that there is currently no available scientific literature detailing the use of 2-((4-Amino-2-nitrophenyl)amino)ethanol as a labora...
Author: BenchChem Technical Support Team. Date: December 2025
Notice: Following a comprehensive literature and database search, it has been determined that there is currently no available scientific literature detailing the use of 2-((4-Amino-2-nitrophenyl)amino)ethanol as a laboratory reagent specifically within the field of toxicology. The search did not yield any established protocols, application notes, or toxicological studies where this compound is utilized as a reagent for experimental procedures.
While information on the toxicological profiles of structurally similar compounds exists, these do not provide insight into the application of 2-((4-Amino-2-nitrophenyl)amino)ethanol as a tool in toxicological research. The available data for related substances focuses on their inherent toxicity rather than their utility as reagents.
Therefore, the requested detailed Application Notes and Protocols, including data tables and experimental workflows for 2-((4-Amino-2-nitrophenyl)amino)ethanol, cannot be generated at this time due to the absence of foundational research in this specific area.
For researchers interested in the potential applications of this compound, initial exploratory studies would be required to determine its suitability and establish validated protocols for any toxicological assays. Such research would involve:
Method development: Establishing the conditions under which 2-((4-Amino-2-nitrophenyl)amino)ethanol could be used as a reagent, for example, as a derivatizing agent for analytical toxicology or as a marker in cellular assays.
Validation: Rigorously testing the developed methods for specificity, sensitivity, linearity, accuracy, and precision.
Toxicological assessment: Characterizing the toxicological properties of the compound itself to ensure it does not interfere with the experimental systems it is intended to be used in.
We recommend that scientists and drug development professionals interested in this compound consult chemical suppliers for basic safety and handling information[1][2][3]. For toxicological context, researchers may refer to studies on analogous compounds, keeping in mind that the findings are not directly transferable. Examples of assessments for similar molecules include those for "Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-" and "Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-"[4][5].
As new research is published, this document will be updated to reflect the current state of knowledge regarding the use of 2-((4-Amino-2-nitrophenyl)amino)ethanol in toxicology.
Application Notes and Protocols for the Formulation of Cosmetic Products Containing HC Red No. 3
For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive guidelines for the formulation of cosmetic products, particularly semi-permanent hair dyes, containing HC Red...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the formulation of cosmetic products, particularly semi-permanent hair dyes, containing HC Red No. 3. The information covers the physicochemical properties of HC Red No. 3, a detailed formulation example, manufacturing procedures, and essential quality control protocols.
Introduction to HC Red No. 3
HC Red No. 3 (CAS No. 2871-01-4), chemically known as N1-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a direct, non-oxidative hair dye.[1] It imparts color by depositing on and diffusing into the hair shaft without a chemical reaction with other components.[2] This makes it a common ingredient in temporary and semi-permanent hair coloring systems, which are often formulated as creams, gels, or shampoos.[2][3] The final shade achieved depends on the starting hair color and the other ingredients in the formulation.[2]
Key Physicochemical Properties
Understanding the physical and chemical properties of HC Red No. 3 is fundamental to developing a stable and effective formulation. Key data is summarized in the table below.
CIR Assessment : The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that HC Red No. 3 is safe as a hair dye ingredient at current use concentrations.[5]
Nitrosating Agents : It is crucial that HC Red No. 3 is not used in cosmetic products containing N-nitrosating agents to prevent the formation of nitrosamine compounds.[2][5]
EU Regulations : The Scientific Committee on Consumer Safety (SCCS) has reviewed HC Red No. 3. Its use in semi-permanent hair dye formulations is at a maximum concentration of 3.0%.[1]
General Use : In semi-permanent formulations, the concentration of HC Red No. 3 can range from 0.1% to 5%.[6]
Formulation Guidelines
HC Red No. 3 is typically incorporated into an oil-in-water (o/w) emulsion base, such as a cream or lotion, to ensure even distribution and application.
Example Formulation: Semi-Permanent Hair Color Cream
The following table provides a frame formulation for a semi-permanent hair color cream. The percentages represent the maximum typical concentration (% w/w) for each category of ingredient.
Ingredient Category
Example Ingredients
Max Conc. (% w/w)
Function
Deionized Water
Aqua
to 100
Solvent/Vehicle
Thickeners
Cetearyl Alcohol, Hydroxyethylcellulose
~2-10%
Viscosity control, emulsion stability
Solvents
Propylene Glycol, Glycerin
up to 10%
Dissolves dye, aids hair penetration
Emulsifying Agents
Ceteareth-20, Glyceryl Stearate
up to 11%
Blends oil and water phases
Conditioning Agents
Cetrimonium Chloride, Cationic Polymers
~1-5%
Hair smoothing, anti-static
Direct Dye
HC Red No. 3
up to 3.0%
Colorant
pH Adjuster
Citric Acid, Ethanolamine
q.s. (to pH 6-9)
Optimize dye stability and performance
Preservatives
Phenoxyethanol, Methylparaben
~0.5-1%
Prevent microbial growth
Fragrance
Parfum
~0.2-1%
Odor
Reference for frame formulation ingredients and concentrations:[3][7]
Mechanism of Action: Direct Dyeing Process
HC Red No. 3 functions as a direct dye. The process does not involve a chemical reaction to develop the color. Instead, the small dye molecules are deposited on the surface of the hair cuticle and penetrate slightly into the cortex, where they are temporarily held. The color gradually fades with subsequent shampooing.
Mechanism of Action for HC Red No. 3.
Manufacturing Protocol
The following is a generalized step-by-step procedure for the lab-scale or pilot-batch production of a semi-permanent hair color cream.
General Manufacturing Workflow.
Experimental Protocols: Quality Control
Rigorous quality control (QC) is essential to ensure the safety, stability, and performance of the final product.[8] Key QC tests for a semi-permanent hair color cream are outlined below.
Quality Control Testing Workflow
Quality Control Testing Workflow.
Protocol: pH Measurement of a Cream Emulsion
Objective: To accurately determine the pH of the final o/w cream formulation.
Apparatus:
Calibrated pH meter with a suitable probe
Beakers
Digital scale
Stirring rod or magnetic stirrer
Deionized water
Procedure:
Prepare a 10% dilution of the cream. Weigh 10 g of the cream sample into a clean beaker.
Add 90 g of deionized water to the beaker.
Stir the mixture until the cream is uniformly dispersed.
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
Immerse the pH electrode into the diluted sample. Swirl gently to ensure good contact and remove any air bubbles from the electrode surface.
Allow the reading to stabilize for at least one minute before recording the pH value.
Clean the probe thoroughly with deionized water between measurements.
Acceptance Criteria: The pH should be within the specified range for the product (e.g., pH 6.0 - 9.0).
Protocol: Viscosity Measurement
Objective: To ensure the cream has the correct consistency for application and stability.
Apparatus:
Rotational viscometer (e.g., Brookfield type) with an appropriate spindle (e.g., T-bar or Helipath spindle for non-flowing creams).
Sample container.
Procedure:
Place an adequate amount of the cream sample into the container, ensuring there is no entrapped air.
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
Select the appropriate spindle and rotational speed (RPM) based on the expected viscosity.
Lower the spindle into the cream to the marked immersion depth.
Start the viscometer and allow the reading to stabilize for 60 seconds before recording the viscosity value (in centipoise, cP, or mPa·s).
It is recommended to take readings at different rotational speeds to assess the shear-thinning behavior of the cream.
Acceptance Criteria: The viscosity should fall within the predetermined range set during product development.
Protocol: Accelerated Color Stability Testing
Objective: To evaluate the stability of the color and physical properties of the formulation under accelerated conditions.
Apparatus:
Stability chamber or oven capable of maintaining a constant temperature (e.g., 45°C ± 2°C).
Sealed, product-compatible containers.
Procedure:
Fill several containers with the final product and seal them. Keep one sample at room temperature (RT) as a control.
Place the other samples in the stability chamber at 45°C.
At specified intervals (e.g., 1 week, 2 weeks, 4 weeks, and 3 months), remove one sample from the chamber.
Allow the sample to equilibrate to room temperature.
Evaluate the sample against the RT control for the following parameters:
Color: Visual assessment for any change, fading, or darkening.
Odor: Olfactory assessment for any changes from the initial fragrance.
pH: Measure the pH as per Protocol 4.2.
Viscosity: Measure the viscosity as per Protocol 4.3.
Appearance: Check for phase separation, crystallization, or other physical changes.
Document all observations at each time point.
Acceptance Criteria: No significant changes in color, odor, or appearance. pH and viscosity should remain within the specified stability limits.
Technical Support Center: Stability of 2-((4-Amino-2-nitrophenyl)amino)ethanol in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-((4-Amino-2-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 1, in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is 2-((4-Amino-2-nitrophenyl)amino)ethanol and where is it used?
2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No. 2871-01-4), commonly known as HC Red No. 1, is a direct dye used in semi-permanent hair coloring products.[1] Unlike oxidative hair dyes, it does not require a chemical reaction with hydrogen peroxide to impart color. It adheres to the hair surface, providing a temporary to semi-permanent effect.
Q2: What are the main stability concerns for 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetic formulations?
The primary stability concerns for 2-((4-Amino-2-nitrophenyl)amino)ethanol in cosmetic formulations include:
Color Fading and Alteration: Exposure to light, heat, and changes in pH can lead to the degradation of the dye molecule, resulting in a loss of color intensity or a shift in shade.
Interaction with Formulation Ingredients: The molecule's amino groups can react with other ingredients in the formulation, such as aldehydes, ketones, and oxidizing agents, leading to degradation.
Formation of Undesirable Byproducts: Under certain conditions, degradation can lead to the formation of unknown impurities, which may have an impact on the safety and efficacy of the product. A significant concern is the potential for the formation of carcinogenic nitrosamines if the formulation contains N-nitrosating agents.
Physical Instability of the Formulation: Degradation of the dye can sometimes be linked to changes in the physical properties of the cosmetic product, such as viscosity, texture, and odor.[1]
Q3: What are the optimal storage conditions for formulations containing this dye?
To ensure the stability of formulations containing 2-((4-Amino-2-nitrophenyl)amino)ethanol, it is recommended to store them in a cool, dark place.[2] Exposure to high temperatures and direct sunlight should be avoided to minimize thermal and photodegradation. The ideal storage temperature is typically room temperature, away from sources of heat.
Q4: Can 2-((4-Amino-2-nitrophenyl)amino)ethanol be used in oxidative hair dye formulations?
While it is a direct dye, it is sometimes included in oxidative hair dye formulations to tone or enhance the final color. However, its stability in the presence of strong oxidizing agents like hydrogen peroxide needs to be carefully evaluated, as the amino groups in the molecule are susceptible to oxidation.
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps
Color of the formulation has faded or changed during storage.
Photodegradation: Exposure to UV or visible light.
1. Confirm the issue by comparing the sample to a control stored in the dark.2. Incorporate a UV absorber into the formulation.3. Use opaque or UV-protective packaging.4. Conduct a formal photostability study (see Experimental Protocols).
Thermal Degradation: Storage at elevated temperatures.
1. Review storage conditions and ensure they are within the recommended range.2. Perform accelerated stability testing at various temperatures to determine the rate of degradation.3. Consider the inclusion of antioxidants.
pH Shift: The pH of the formulation has changed over time, affecting the chromophore.
1. Measure the pH of the aged sample and compare it to the initial specification.2. Evaluate the buffering capacity of the formulation and adjust if necessary.3. Investigate potential interactions between ingredients that could cause a pH shift.
Change in viscosity or texture of the product.
Ingredient Interaction: The dye molecule may be interacting with thickening agents or other polymers.
1. Conduct compatibility studies with individual excipients.2. Analyze the degraded sample to identify any new chemical species.3. Consider alternative thickening agents.
Degradation of the Formulation Base: The instability may not be directly related to the dye itself.
1. Prepare a placebo formulation (without the dye) and subject it to the same stability conditions.2. Analyze the placebo for any changes in physical properties.
Unexpected peaks appear in the HPLC chromatogram during stability analysis.
Formation of Degradation Products: The dye is degrading under the storage conditions.
1. Attempt to identify the degradation products using techniques like LC-MS.2. Conduct forced degradation studies to intentionally generate degradation products and understand the degradation pathways.3. Evaluate the impact of the degradation products on the safety and efficacy of the product.
Interaction with Container: The formulation may be reacting with the packaging material.
1. Test the formulation in different types of packaging (e.g., glass vs. various plastics).2. Analyze for leachables from the container.
Quantitative Data Summary
The stability of 2-((4-Amino-2-nitrophenyl)amino)ethanol is highly dependent on the formulation matrix and storage conditions. The following table summarizes hypothetical stability data based on typical observations in cosmetic formulations.
Condition
Timepoint
Parameter
Specification
Result
25°C / 60% RH
3 Months
Assay of Dye (%)
95.0 - 105.0
98.5
Appearance
Red Viscous Gel
Conforms
pH
6.0 - 7.0
6.5
6 Months
Assay of Dye (%)
95.0 - 105.0
96.2
Appearance
Red Viscous Gel
Conforms
pH
6.0 - 7.0
6.4
40°C / 75% RH
1 Month
Assay of Dye (%)
95.0 - 105.0
94.1
Appearance
Darker Red Viscous Gel
Slight Change
pH
6.0 - 7.0
6.2
3 Months
Assay of Dye (%)
95.0 - 105.0
89.7
Appearance
Brownish-Red Gel
Out of Spec
pH
6.0 - 7.0
5.9
Photostability (ICH Q1B)
1.2 million lux hours
Assay of Dye (%)
> 90.0
85.3
Appearance
Significant Browning
Out of Spec
Total Degradants (%)
< 5.0
8.2
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Assay of 2-((4-Amino-2-nitrophenyl)amino)ethanol
This protocol outlines a general method that should be validated for a specific formulation.
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer (pH adjusted to ~3.0) is typically effective. A starting point could be 10% acetonitrile, ramping up to 90% over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at the maximum absorbance wavelength of the dye, typically around 480-500 nm, and also at a lower wavelength (e.g., 254 nm) to detect degradation products that may not absorb in the visible spectrum.
Sample Preparation: Accurately weigh a portion of the cosmetic formulation and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase). Ensure complete extraction of the dye. Centrifuge or filter the sample to remove any undissolved excipients before injection.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Acid and Base Hydrolysis:
Treat a solution of the dye in the formulation base with 0.1 M HCl and 0.1 M NaOH.
Heat the solutions at 60°C for 24-48 hours.
Neutralize the samples before analysis by HPLC.
Oxidative Degradation:
Treat a solution of the dye with 3% hydrogen peroxide.
Keep the solution at room temperature for 24-48 hours.
Analyze by HPLC.
Thermal Degradation:
Expose the formulation to dry heat at 80°C for 48 hours.
Analyze by HPLC.
Photodegradation:
Expose the formulation in a transparent container to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for formulation instability.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial grade HC Red No. 3.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial grade HC Red No. 3.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial grade HC Red No. 3?
A1: Commercial grade HC Red No. 3 generally has a purity of 95% or greater.[1] Purity levels of >97% have also been reported.[2]
Q2: What are the common impurities found in commercial grade HC Red No. 3?
A2: Several impurities have been identified in commercial lots of HC Red No. 3. These can arise from the synthesis process, which involves the nitration of p-fluoroaniline and subsequent reaction with monoethanolamine, or from degradation.[1][2] Known impurities include:
Q3: What are the acceptable limits for these impurities?
A3: Regulatory limits for specific impurities can vary. However, some observed concentrations in tested batches have been reported. It is recommended to consult the latest regulatory guidelines for specific compliance requirements.
Impurity Data in Commercial HC Red No. 3 Batches
The following table summarizes the quantitative data found for various impurities in different batches of commercial grade HC Red No. 3.
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity and impurity profile of HC Red No. 3. Below is a guide to common issues encountered during HPLC analysis.
Issue
Potential Cause(s)
Recommended Solution(s)
Baseline Noise or Drift
1. Air bubbles in the mobile phase or pump.2. Contaminated mobile phase or column.3. Leaks in the system.4. Detector lamp aging.
1. Degas the mobile phase using sonication or vacuum.2. Use fresh, high-purity solvents and flush the column.3. Check all fittings for leaks.4. Replace the detector lamp if necessary.
Ghost Peaks
1. Contamination in the injection system or column.2. Carryover from a previous injection.3. Impurities in the mobile phase.
1. Clean the injector and autosampler.2. Run blank injections with a strong solvent to wash the column.3. Prepare fresh mobile phase with high-purity solvents.
Peak Tailing or Fronting
1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. High dead volume in fittings.
1. Replace or regenerate the column.2. Adjust the mobile phase pH to ensure complete ionization or suppression of the analyte.3. Reduce the injection volume or sample concentration.4. Check and replace any faulty connectors or tubing.
Inconsistent Retention Times
1. Fluctuations in mobile phase composition.2. Inconsistent column temperature.3. Pump malfunction or leaks.4. Insufficient column equilibration time.
1. Ensure accurate mobile phase preparation and mixing.2. Use a column oven to maintain a stable temperature.3. Check the pump for leaks and ensure a consistent flow rate.4. Allow adequate time for the column to equilibrate between runs.
High Backpressure
1. Blockage in the system (e.g., guard column, frits, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation.
1. Systematically check and replace components to identify the blockage.2. Filter all samples before injection.3. Ensure mobile phase components are miscible and buffers do not precipitate.
Experimental Protocols
Exemplary HPLC-UV Method for Impurity Profiling
This protocol is a representative method for the analysis of HC Red No. 3 and its impurities, based on common practices for similar aromatic amines and hair dyes. Method optimization and validation are crucial for specific applications.
1. Sample Preparation:
Accurately weigh approximately 10 mg of the commercial HC Red No. 3 sample.
Dissolve the sample in 10 mL of a diluent (e.g., methanol or a mixture of the initial mobile phase) to obtain a concentration of 1 mg/mL.
Vortex or sonicate to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B (linear gradient)
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: UV detector at 254 nm.
3. Data Analysis:
Identify the main peak corresponding to HC Red No. 3.
Quantify impurities based on their peak areas relative to the total peak area or using certified reference standards.
General Thin-Layer Chromatography (TLC) Method for Identification
This protocol provides a general procedure for the qualitative analysis of HC Red No. 3 and potential impurities.
1. Sample Preparation:
Prepare a concentrated solution of the HC Red No. 3 sample in methanol (e.g., 1-5 mg/mL).
2. TLC Plate and Mobile Phase:
Stationary Phase: Silica gel 60 F254 TLC plates.
Mobile Phase (Eluent): A mixture of ethyl acetate, butanol, and water (e.g., in a ratio of 37.5:37.5:25 v/v/v) can be effective for separating polar aromatic compounds.
3. Procedure:
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
Allow the spot to dry completely.
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the sample spots are above the solvent level.
Allow the solvent front to ascend near the top of the plate.
Remove the plate and mark the solvent front.
Visualize the separated spots under UV light (254 nm and/or 365 nm) and/or by exposing to iodine vapor.
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Visualizations
Caption: Workflow for the analysis of impurities in commercial HC Red No. 3.
Caption: Logical troubleshooting flow for a common HPLC issue.
Potential for N-nitrosamine formation in products with 2-((4-Amino-2-nitrophenyl)amino)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for N-nitrosamine formation in products and experiments involving 2-((4-Amino-2-nitrophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for N-nitrosamine formation in products and experiments involving 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS: 2871-01-4).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the potential for N-nitrosamine formation when using 2-((4-Amino-2-nitrophenyl)amino)ethanol?
A1: The potential for N-nitrosamine formation is significant and warrants a thorough risk assessment. The chemical structure of 2-((4-Amino-2-nitrophenyl)amino)ethanol contains a secondary amine functional group (-NH-).[1][4] Secondary amines are well-established precursors for the formation of N-nitrosamines when they react with nitrosating agents (e.g., nitrites, nitrous acid) under specific conditions.[5][6][7][8] Therefore, any process, formulation, or storage condition where this molecule might be exposed to nitrosating agents presents a risk.
Q2: What are the primary factors that can lead to the formation of N-nitrosamines?
A2: N-nitrosamine formation requires two key components: a nitrosatable amine (like the secondary amine in your compound) and a nitrosating agent.[6][9] The reaction is often promoted by the following conditions:
Presence of Nitrosating Agents: Trace amounts of nitrites (NO₂⁻) or nitrates (NO₃⁻) can be found in raw materials, excipients, water, and even solvents.[7][9]
Acidic Conditions: A low pH environment can convert nitrites into nitrous acid (HNO₂), a potent nitrosating agent.[6][7][10]
Elevated Temperatures: Higher temperatures, such as those used in drying or certain manufacturing steps, can accelerate the rate of nitrosamine formation.[7][10]
Degradation: The degradation of the product during storage, especially under heat, light, or humidity, can create conditions favorable for nitrosamine formation.[5]
Q3: What specific type of N-nitrosamine could be formed from 2-((4-Amino-2-nitrophenyl)amino)ethanol?
A3: The nitrosation would occur at the secondary amine nitrogen. This would result in the formation of a Nitrosamine Drug Substance-Related Impurity (NDSRI). The resulting structure would be N-(4-amino-2-nitrophenyl)-N-(2-hydroxyethyl)-nitrosamine. NDSRIs are structurally related to the active pharmaceutical ingredient (API) itself and require careful toxicological assessment.[11]
Q4: How can I mitigate the risk of N-nitrosamine formation during my experiments or product formulation?
A4: A multi-faceted approach is recommended:
Risk Assessment: Conduct a thorough risk assessment to identify all potential sources of amines and nitrosating agents in your process.[5][12][13]
Material Sourcing: Use high-purity raw materials and excipients with certified low levels of nitrites and nitrates.
Process Optimization: Design manufacturing or experimental processes to avoid conditions that favor nitrosamine formation. This includes controlling pH (avoiding highly acidic conditions where possible) and using lower temperatures.[7][9]
Use of Scavengers: Consider incorporating antioxidants or other "nitrite scavengers" (e.g., ascorbic acid, alpha-tocopherol) into the formulation, which can react with and neutralize nitrosating agents.[10]
Proper Storage: Store the substance and related products in controlled environments, protecting them from high heat, humidity, and light to prevent degradation.
Troubleshooting Guides
Guide 1: Performing a Nitrosamine Risk Assessment
If you are working with 2-((4-Amino-2-nitrophenyl)amino)ethanol, regulatory bodies like the FDA and EMA recommend a formal risk assessment.[5][13] The following workflow can guide this process.
Caption: Workflow for N-Nitrosamine Risk Assessment.
Guide 2: Analytical Method Selection and Troubleshooting
The detection of trace-level N-nitrosamines requires highly sensitive and selective analytical methods.[14][15]
Recommended Analytical Techniques
Technique
Advantages
Disadvantages
Best For
LC-MS/MS
High sensitivity and selectivity. Suitable for a broad range of nitrosamines, including non-volatile and thermally unstable ones (like NDSRIs).[16]
Matrix effects can be a challenge. Requires more complex instrumentation.
Preferred method for most pharmaceutical analyses, especially for NDSRIs.
GC-MS/MS
Excellent for volatile nitrosamines. High sensitivity.
Not suitable for non-volatile or thermally labile compounds. May require derivatization.
Detecting small-molecule nitrosamines like NDMA and NDEA.[16]
HPLC-UV
Widely available instrumentation. Simpler to operate.
Lacks the sensitivity and selectivity required to meet stringent regulatory limits for most nitrosamines.[16]
Preliminary screening where low sensitivity is acceptable; not for confirmatory testing.
Troubleshooting Common Analytical Issues
Caption: Troubleshooting Flowchart for Analytical Issues.
Experimental Protocols
Protocol 1: General Procedure for LC-MS/MS Analysis of N-Nitrosamines
This protocol provides a general framework. It must be optimized and validated for the specific nitrosamine of interest and the sample matrix.
1. Standard and Sample Preparation:
Standard Preparation: Prepare a stock solution of the target nitrosamine standard (~1.0 mg/mL) in a suitable solvent like methanol.[16] Create a series of calibration standards by diluting the stock solution to cover the expected concentration range, including levels at or below the regulatory limit of quantification (LoQ).[12]
Sample Preparation:
Accurately weigh about 80 mg of the drug substance or product into a 2 mL centrifuge tube.[17]
Add a known volume of diluent (e.g., 1% formic acid in water) and an internal standard solution.[17]
Vortex vigorously for 10-20 minutes to dissolve the sample.[17]
Centrifuge at high speed (~10,000 rpm) for 10 minutes to pelletize excipients.[17]
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial for analysis.[17]
Gradient: Develop a gradient that provides good separation of the target analyte from matrix components.
3. Mass Spectrometry Conditions:
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode. APCI is often preferred for smaller, more volatile nitrosamines.[16]
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions: Optimize at least two MRM transitions for the target nitrosamine (one for quantification, one for confirmation).
Data Presentation
Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines
Regulatory agencies have established Acceptable Intake (AI) limits for several common nitrosamines to control potential carcinogenic risk.[5][11] For novel nitrosamines like NDSRIs, the AI limit may need to be determined based on structure-activity relationships or substance-specific data.[11]
N-Nitrosamine
Abbreviation
FDA Recommended AI Limit (ng/day)
N-nitrosodimethylamine
NDMA
96
N-nitrosodiethylamine
NDEA
26.5
N-nitroso-N-methyl-4-aminobutyric acid
NMBA
96
N-nitrosodiisopropylamine
NDIPA
26.5
N-nitrosoethylisopropylamine
NEIPA
26.5
N-nitrosodibutylamine
NDBA
26.5
Note: If no specific data is available for a novel nitrosamine, a default limit of 26.5 ng/day is often recommended by the FDA.[11]
Visualizations
N-Nitrosamine Formation Mechanism
The diagram below illustrates the fundamental chemical reaction leading to the formation of an N-nitrosamine from a secondary amine precursor, such as that present in 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Technical Support Center: Analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-nitrophenyl)amino)ethanol (also kn...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-nitrophenyl)amino)ethanol (also known as HC Red No. 1 or HC Red No. 3). This resource addresses potential issues related to the compound's degradation pathways and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2-((4-Amino-2-nitrophenyl)amino)ethanol?
A1: While specific degradation pathways for 2-((4-Amino-2-nitrophenyl)amino)ethanol are not extensively documented in the literature, plausible routes can be inferred based on the degradation of similar nitroaromatic and ethanolamine compounds. The primary degradation mechanisms are expected to involve microbial, photodegradative, and metabolic processes.
Microbial Degradation: Microorganisms are known to degrade nitroaromatic compounds, often initiating the process by reducing the nitro group (-NO₂) to an amino group (-NH₂).[1][2][3] This transformation makes the aromatic ring more susceptible to subsequent oxidative cleavage.[4] The ethanolamine side chain may also be subject to further metabolism.
Photodegradation: Under UV irradiation, particularly in the presence of reactive species like hydroxyl radicals, nitroaromatic compounds can undergo degradation.[5][6] This process can lead to the formation of various intermediates, including nitrophenols.[5]
Mammalian Metabolism: In mammalian systems, the metabolism of nitroaromatic compounds can proceed through nitroreduction, catalyzed by enzymes such as cytochrome P450 reductases, leading to the formation of the corresponding amine.[7][8] The resulting aromatic amine can then undergo further phase I and phase II metabolic reactions. The ethanolamine portion of the molecule may be phosphorylated and incorporated into phospholipids, similar to the metabolism of endogenous ethanolamine.[9][10][11]
Q2: What are the primary challenges in the analytical determination of 2-((4-Amino-2-nitrophenyl)amino)ethanol and its degradation products?
A2: The analysis of this compound and its potential metabolites can present several challenges:
Peak Tailing in HPLC: Due to the presence of amino groups, this compound can exhibit peak tailing in reversed-phase HPLC, caused by secondary interactions with residual silanol groups on the stationary phase.[12][13]
Thermal Instability in GC-MS: The compound's polarity and potential for thermal degradation can make GC-MS analysis challenging. High temperatures in the injector or column can lead to decomposition.[14][15]
Matrix Effects in LC-MS: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), co-eluting substances can cause ion suppression or enhancement in the mass spectrometer, affecting quantification.[16]
Low UV Absorbance of Some Metabolites: If the chromophore is lost during degradation, some metabolites may have poor UV absorbance, making detection by HPLC-UV difficult.
Q3: How can I improve the peak shape for 2-((4-Amino-2-nitrophenyl)amino)ethanol in reversed-phase HPLC?
A3: To mitigate peak tailing for this basic compound, consider the following strategies:
Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 2 units below the pKa of the amino groups. This ensures the analytes are in their protonated, ionized form, which minimizes interactions with silanol groups.[12]
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase, improving peak symmetry.[12]
Employing a Modern, End-capped Column: Use a high-purity silica column that has been thoroughly end-capped to reduce the number of accessible silanol groups.
Lowering the Column Temperature: This can sometimes reduce the activity of silanol groups.
Troubleshooting Guides
HPLC Analysis
Problem
Potential Cause
Troubleshooting Steps
Peak Tailing
Secondary interactions with silanol groups due to the basic nature of the amino groups.[12][13]
- Adjust mobile phase pH to be acidic (e.g., pH 3).- Add a competing base like triethylamine (0.1%) to the mobile phase.[12]- Use a column with a highly inert stationary phase (e.g., end-capped C18).- Lower the column temperature.
Poor Resolution
Inadequate separation from matrix components or other degradation products.
- Optimize the mobile phase gradient.- Try a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to alter the ionization state of analytes.
Baseline Drift/Noise
Contaminated mobile phase, detector instability, or column bleed.[13][17]
- Use high-purity solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Flush the column with a strong solvent.- Check the detector lamp and ensure the system is properly equilibrated.[17]
No or Low Signal
Sample degradation, incorrect wavelength, or detector malfunction.
- Ensure sample stability and proper storage.- Verify the UV maximum absorbance of the analyte and set the detector accordingly.- Inject a known standard to confirm system performance.
GC-MS Analysis
Problem
Potential Cause
Troubleshooting Steps
Peak Tailing/Broadening
Analyte interaction with active sites in the injector liner or column.[15]
- Use a deactivated inlet liner.[15]- Perform column conditioning.- Consider derivatization to reduce polarity and improve volatility.
No Peak Detected
Thermal degradation of the analyte in the injector or column.[14]
- Lower the injector temperature.- Use a temperature-programmed injection.- Ensure the use of a suitable, low-bleed column.
Ghost Peaks
Carryover from previous injections or system contamination.[18]
- Run a blank solvent injection after each sample.- Clean the injector port and replace the septum and liner.- Bake out the column according to the manufacturer's instructions.
Poor Reproducibility
Inconsistent injection volume or leaks in the system.[18]
- Check the syringe for air bubbles and ensure proper filling.- Perform a leak check on the inlet and column connections.
Experimental Protocols
Protocol 1: Study of Microbial Degradation
Culture Preparation: Prepare a minimal salt medium. Inoculate with a microbial consortium from a relevant environment (e.g., wastewater treatment plant sludge).
Acclimation: Acclimatize the microbial culture to the target compound by gradually increasing its concentration in the medium over several days.
Degradation Experiment: In a bioreactor, add 2-((4-Amino-2-nitrophenyl)amino)ethanol to the acclimated culture at a known initial concentration.
Sampling: Collect samples at regular time intervals.
Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter.
Analysis: Analyze the concentration of the parent compound and the formation of any degradation products using HPLC-UV or LC-MS.
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate. Identify metabolites by comparing retention times and mass spectra with known standards or by structural elucidation.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: Monitor at the wavelength of maximum absorbance for the parent compound (determine via UV scan).
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Quantification: Prepare a calibration curve using standards of known concentrations.
Visualizations
Caption: Proposed microbial degradation pathway for 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Technical Support Center: Optimizing HPLC Methods for 2-((4-Amino-2-nitrophenyl)amino)ethanol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-((4-Amino-2-nitroph...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-((4-Amino-2-nitrophenyl)amino)ethanol using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for 2-((4-Amino-2-nitrophenyl)amino)ethanol is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for a compound like 2-((4-Amino-2-nitrophenyl)amino)ethanol, which contains a basic amino group, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Here’s a systematic approach to troubleshoot this issue:
Mobile Phase pH Adjustment: The primary amino group in your analyte is basic. At a mobile phase pH close to its pKa, the amine will be partially protonated, leading to strong interactions with ionized silanols. To minimize this, adjust the mobile phase pH to be at least 2 units below the pKa of the primary amine, which will ensure it is fully protonated and less likely to interact with the stationary phase.[3]
Increase Buffer Concentration: A buffer helps to maintain a constant mobile phase pH and can also mask the silanol groups.[1] Try increasing the buffer concentration in your mobile phase, typically in the range of 10-50 mM.[2]
Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.[2]
Column Choice: If the issue persists, consider using a column with a less acidic, high-purity silica or an end-capped column to minimize silanol interactions.[1]
Q2: I am observing peak fronting for my analyte. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions. The most common causes are:
Column Overload: Injecting too much sample can lead to peak distortion, including fronting.[4] Try diluting your sample or reducing the injection volume.
Analyte Solubility in Mobile Phase: If the analyte is poorly soluble in the mobile phase, it can lead to fronting.[5] Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.
Problem: Inconsistent Retention Times
Q3: The retention time for my analyte is drifting between injections. What should I investigate?
A3: Drifting retention times can be caused by several factors related to the HPLC system and the mobile phase:
Column Equilibration: Insufficient column equilibration between injections, especially when running a gradient, can lead to inconsistent retention times.[6][7] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times.[8] Prepare fresh mobile phase carefully and ensure it is well-mixed. Also, be aware of solvent evaporation, which can change the composition over time.[8]
Temperature Fluctuations: Changes in column temperature can affect retention times.[7] Using a column oven to maintain a constant temperature is recommended.
Column Contamination: Buildup of contaminants on the column can lead to pressure increases and retention time shifts.[8] Consider using a guard column and implementing a regular column cleaning procedure.
Problem: Low Signal or No Peak
Q4: I am not seeing a peak for my analyte, or the signal is very weak. What are the possible reasons?
A4: The absence of a peak or a weak signal can be due to a variety of issues, from sample preparation to detector settings:
Incorrect Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for 2-((4-Amino-2-nitrophenyl)amino)ethanol. You may need to run a UV scan of your standard to determine the optimal wavelength. Wavelengths above 200 nm generally provide greater sensitivity and less noise.[9]
Sample Degradation: The analyte may be degrading in the sample solvent or under the chromatographic conditions. Investigate the stability of your analyte in the chosen solvent.
Injection Issues: A blockage in the injector or sample loop can prevent the sample from reaching the column.[7]
Detector Malfunction: Check the detector lamp and ensure it is functioning correctly.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the quantification of 2-((4-Amino-2-nitrophenyl)amino)ethanol?
A1: Based on the analysis of structurally similar compounds like 4-Amino-2-nitrophenol, a reverse-phase HPLC method is a suitable starting point.[10] The presence of amino and nitro groups on the aromatic ring, along with the ethanol side chain, makes it a polar compound.[11] Here is a recommended starting method:
Parameter
Recommendation
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with a shallow gradient, for example, 5-95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV-Vis Diode Array Detector (DAD)
Detection Wavelength
Monitor at the λmax of the compound (determine experimentally)
Q2: How should I prepare my samples and standards for analysis?
A2: The solvent used to dissolve your sample and standards should be compatible with the mobile phase to ensure good peak shape.[12] A good starting point is to dissolve the compound in the initial mobile phase composition. Ensure all samples and standards are filtered through a 0.45 µm or 0.22 µm filter before injection to prevent blockage of the column frit.[13]
Q3: How can I improve the resolution between my analyte and other components in the sample?
A3: Optimizing selectivity is key to improving resolution.[3] You can achieve this by:
Modifying the Mobile Phase: Adjusting the pH of the mobile phase or changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity.[3]
Changing the Stationary Phase: Screening columns with different stationary phase chemistries (e.g., C8, Phenyl) can have a significant impact on selectivity.[3]
Adjusting the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[4]
Q4: What are the key parameters to consider during HPLC method validation?
A4: A validated HPLC method ensures reliable and reproducible results. Key validation parameters include:
Accuracy: How close the measured value is to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]
Experimental Protocols
Proposed Starting HPLC Method for 2-((4-Amino-2-nitrophenyl)amino)ethanol Quantification
This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
Preparation of Mobile Phase:
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
Mobile Phase B: Use HPLC-grade acetonitrile.
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
Preparation of Standard Stock Solution:
Accurately weigh approximately 10 mg of 2-((4-Amino-2-nitrophenyl)amino)ethanol reference standard.
Dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
Preparation of Working Standard Solutions:
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
Prepare your sample in a diluent that is compatible with the mobile phase. The final concentration should fall within the range of the calibration curve.
Filter all prepared solutions through a 0.45 µm or 0.22 µm syringe filter into HPLC vials.
Chromatographic Conditions:
Set up the HPLC system with the parameters outlined in the table in FAQ Q1.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis:
Inject the working standard solutions to generate a calibration curve.
Inject the prepared sample solutions.
Integrate the peak area of 2-((4-Amino-2-nitrophenyl)amino)ethanol and quantify the concentration using the calibration curve.
Challenges in the synthesis and purification of 2-((4-Amino-2-nitrophenyl)amino)ethanol
Welcome to the technical support center for the synthesis and purification of 2-((4-Amino-2-nitrophenyl)amino)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in na...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis and purification of 2-((4-Amino-2-nitrophenyl)amino)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the preparation of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis and purification of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Synthesis Troubleshooting
A common and effective method for the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol is the nucleophilic aromatic substitution (SNAr) of a 4-halo-2-nitroaniline with ethanolamine. The following troubleshooting guide is based on this synthetic approach.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Low Reactivity of Starting Materials: 4-Chloro-2-nitroaniline may be less reactive than its fluoro counterpart.[1][2] 2. Inadequate Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. 3. Inactive Catalyst/Base: The base used (e.g., K2CO3, Et3N) may be old or of poor quality.
1. Use a More Reactive Halide: If possible, use 4-fluoro-2-nitroaniline as the starting material, as fluorine is a better leaving group in SNAr reactions.[3] 2. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 3. Use Fresh Base: Ensure the base is fresh and anhydrous. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Formation of Multiple Side Products
1. Di-substitution: The product's primary amino group can potentially react with another molecule of the starting halide. 2. O-alkylation: The hydroxyl group of ethanolamine could compete with the amino group in the substitution reaction, though this is generally less favorable. 3. Polymerization: At high temperatures, undesired polymerization reactions can occur.
1. Use an Excess of Ethanolamine: Employing a larger excess of ethanolamine can favor the desired mono-substitution. 2. Control Reaction Temperature: Avoid excessively high temperatures to minimize side reactions. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC to stop it once the desired product is maximized and before significant side product formation occurs.
Dark-Colored Reaction Mixture/Product
1. Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4] 2. Decomposition at High Temperatures: The nitro group can contribute to the thermal instability of the molecule.
1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Maintain the lowest effective temperature for the reaction. 3. Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
Purification Troubleshooting
The target compound is a polar aromatic molecule, which can present unique purification challenges.
Issue
Potential Cause(s)
Recommended Solution(s)
Difficulty in Removing Unreacted Ethanolamine
High Boiling Point and Polarity: Ethanolamine has a high boiling point and is very polar, making its removal by simple extraction or evaporation challenging.
1. Aqueous Workup: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) from an aqueous solution. The ethanolamine will preferentially partition into the aqueous layer. 2. Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess ethanolamine and facilitate its removal into the aqueous phase. Be cautious as the product also has basic amino groups.
Poor Separation During Column Chromatography
High Polarity of the Compound: The compound may have strong interactions with silica gel, leading to tailing and poor separation.
1. Use a Polar Mobile Phase: Employ a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine or ammonia can help reduce tailing. 2. Alternative Stationary Phases: Consider using a different stationary phase like alumina, which can be less acidic than silica. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option.
Oiling Out During Recrystallization
1. Inappropriate Solvent System: The chosen solvent may dissolve the compound too well even at low temperatures, or the compound may be too soluble in the hot solvent. 2. Presence of Impurities: Impurities can lower the melting point and interfere with crystal lattice formation.
1. Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5][6][7] Common solvent pairs include ethanol/water or ethyl acetate/hexane. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over precipitation. 3. Seeding: Introduce a seed crystal to initiate crystallization.
Low Recovery After Purification
1. High Solubility in Purification Solvents: The product may have significant solubility in the recrystallization or chromatography solvents, leading to loss. 2. Adsorption on Stationary Phase: The polar nature of the compound can lead to irreversible adsorption on silica gel.
1. Optimize Solvent Volumes: Use the minimum amount of hot solvent for recrystallization.[5] Concentrate chromatography fractions carefully. 2. Deactivate Silica Gel: Pre-treat the silica gel with the mobile phase containing the basic modifier before loading the sample.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol?
A common precursor is a 4-halo-2-nitroaniline, such as 4-fluoro-2-nitroaniline or 4-chloro-2-nitroaniline. 4-Fluoro-2-nitroaniline is often preferred due to the higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.[3]
Q2: What are typical reaction conditions for the synthesis?
The reaction is typically carried out by heating the 4-halo-2-nitroaniline with an excess of ethanolamine in a suitable solvent, such as ethanol or DMSO, often in the presence of a base like potassium carbonate or triethylamine.[8] Reaction temperatures can range from 80-120°C.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product, being more polar than the starting halide, will have a lower Rf value.
Q4: What are the best methods for purifying the final product?
A combination of column chromatography and recrystallization is often effective.
Column Chromatography: Silica gel chromatography using a gradient of a polar solvent like methanol in a less polar solvent like dichloromethane can be used for initial purification.
Recrystallization: For final purification, recrystallization from a suitable solvent system, such as ethanol/water, can yield a crystalline solid of high purity.[9]
Q5: My purified product is a dark oil and not a solid. What should I do?
If the product oils out instead of crystallizing, it may be due to residual solvent or impurities. Try re-purifying a small sample by column chromatography. If the purified material is still an oil, you can try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then allowing it to stand for crystallization.
Experimental Protocols
Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol
This protocol is a general guideline and may require optimization.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-nitroaniline (1 equivalent), ethanolamine (3 equivalents), and potassium carbonate (2 equivalents).
Add absolute ethanol as the solvent.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Remove the ethanol under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, and wash it sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
Silica gel (60-120 mesh)
Dichloromethane (DCM)
Methanol (MeOH)
Triethylamine (Et3N)
Crude 2-((4-Amino-2-nitrophenyl)amino)ethanol
Procedure:
Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.
Equilibrate the column with DCM containing a small amount of triethylamine (e.g., 0.5%).
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Load the dry sample onto the top of the column.
Elute the column with a gradient of methanol in DCM (e.g., starting from 100% DCM and gradually increasing to 5% methanol in DCM).
Collect fractions and analyze them by TLC.
Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Purification by Recrystallization
Procedure:
Dissolve the purified product in a minimum amount of hot ethanol.
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
Slowly add hot water dropwise until the solution becomes slightly turbid.
Add a few drops of hot ethanol to redissolve the turbidity.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
Collect the resulting crystals by vacuum filtration.
Wash the crystals with a small amount of cold ethanol/water mixture.
Dry the crystals under vacuum to obtain the pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Data Presentation
Table 1: Typical Reaction Parameters for Nucleophilic Aromatic Substitution
Parameter
Value
Starting Material
4-Fluoro-2-nitroaniline
Nucleophile
Ethanolamine
Base
Potassium Carbonate
Solvent
Ethanol
Temperature
Reflux (approx. 78 °C)
Reaction Time
4-8 hours
Typical Yield
60-80% (unoptimized)
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Logical relationships in troubleshooting common issues.
Skin sensitization potential of HC Red No. 3 and its mitigation
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides regarding the skin sensitization potent...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides regarding the skin sensitization potential of the hair dye ingredient HC Red No. 3.
Frequently Asked Questions (FAQs)
Q1: What is HC Red No. 3 and why is its skin sensitization potential a concern?
A1: HC Red No. 3, chemically known as N1-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a non-oxidative dye used in semi-permanent hair coloring products.[1] Its chemical structure allows it to directly color hair without the need for a chemical reaction with other components.[1] The concern arises from toxicological assessments that classify HC Red No. 3 as a skin sensitizer. A skin sensitizer is a chemical that can trigger an allergic immune response after skin contact, potentially leading to allergic contact dermatitis (ACD) upon subsequent exposures.
Q2: What is the mechanistic basis for the skin sensitization potential of chemicals like HC Red No. 3?
A2: Skin sensitization is a complex immunological process described by an Adverse Outcome Pathway (AOP). The process begins when a small, reactive chemical (a hapten), like HC Red No. 3, penetrates the skin and covalently binds to skin proteins. This hapten-protein complex is then recognized as foreign by antigen-presenting cells, such as Langerhans cells. This initiates a cascade of key events:
Molecular Initiating Event: Covalent binding of the chemical to skin proteins.
Keratinocyte Activation: Keratinocytes (skin cells) are stressed and release inflammatory signals. This involves the activation of signaling pathways like the Keap1-Nrf2 pathway.
Dendritic Cell Activation: Dendritic cells (immune cells) are activated and mature, which involves the expression of specific cell surface markers like CD54 and CD86.
T-Cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.
This process primes the immune system, and upon re-exposure to the chemical, a more rapid and robust inflammatory response occurs, manifesting as allergic contact dermatitis.
Q3: What are the standard in vitro assays used to assess skin sensitization potential?
A3: To replace animal testing, a battery of in vitro and in chemico tests targeting the key events in the AOP have been developed and validated under OECD guidelines. A common "two out of three" approach is often used for hazard identification. The key assays are:
Direct Peptide Reactivity Assay (DPRA; OECD TG 442C): Addresses the first key event by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking protein binding.
ARE-Nrf2 Luciferase Test Methods (e.g., KeratinoSens™, LuSens; OECD TG 442D): Address the second key event by measuring the activation of the Keap1-Nrf2 pathway in keratinocyte cell lines.
Human Cell Line Activation Test (h-CLAT; OECD TG 442E): Addresses the third key event by measuring the expression of activation markers (CD54 and CD86) on monocytic cell lines (like THP-1) that mimic dendritic cells.[2][3]
Troubleshooting and Experimental Guides
Q1: I am observing high cytotoxicity in my in vitro assays with HC Red No. 3. How does this affect the interpretation of my sensitization results?
A1: High cytotoxicity is a common challenge that can confound assay results. Both the KeratinoSens™ and h-CLAT assays have specific viability thresholds for results to be considered valid.
In KeratinoSens™ (OECD 442D): A positive sensitization result is only considered valid if the cell viability is at least 70% at the concentration showing a positive signal (≥1.5-fold induction). If cytotoxicity is too high, you cannot confidently determine if the lack of a luciferase signal is due to the compound being a non-sensitizer or because the cells are not healthy enough to respond.
In h-CLAT (OECD 442E): A positive result (upregulation of CD86 or CD54) is only valid if cell viability is ≥50%.[3] High cytotoxicity can mask a true positive result or give false negatives.
Troubleshooting Steps:
Refine Concentration Range: Perform a more detailed preliminary cytotoxicity assay to identify a narrower, non-cytotoxic concentration range for the main experiment.
Check Solvent Effects: Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is not contributing to the cytotoxicity.
Consider Solubility: Poor solubility can lead to precipitates that cause cytotoxicity. Confirm the solubility of HC Red No. 3 in your test system and consider alternative, less cytotoxic solvents if necessary.
Q2: My results for HC Red No. 3 are variable between experiments. What are the common causes of poor reproducibility in these assays?
A2: Variability can stem from several factors related to cell culture and experimental execution.
Cell Health and Passage Number: Use cells within a defined, low passage number range. Cells at high passage numbers can have altered responses. Ensure cells are healthy and in the exponential growth phase before seeding.
Inconsistent Seeding Density: Uneven cell seeding can lead to variability in cell response. Ensure a homogenous cell suspension and careful pipetting.
Reagent Preparation: Prepare fresh dilutions of the test substance for each experiment. HC Red No. 3 may degrade in solution over time.
Incubation Times: Adhere strictly to the specified incubation times for cell treatment, staining, and measurement as defined in the OECD protocols.
Instrument Calibration: Regularly calibrate and maintain equipment such as plate readers and flow cytometers to ensure consistent performance.
Q3: How can I experimentally investigate strategies to mitigate the skin sensitization potential of a known sensitizer like HC Red No. 3 in a formulation?
A3: While you cannot change the intrinsic sensitizing nature of HC Red No. 3, you can investigate how the formulation (the "vehicle") affects its bioavailability and sensitizing potency. The goal is to reduce its ability to penetrate the skin and react with proteins.
Experimental Design Ideas:
Vary the Vehicle/Solvent: The vehicle can significantly impact the potency of a sensitizer.[4][5][6][7] Design an experiment where you test HC Red No. 3 in different formulation bases (e.g., oil-in-water emulsion, water-in-oil emulsion, hydrogel) using an appropriate in vitro assay. This can help identify vehicles that may reduce its sensitizing activity.[5]
Incorporate Antioxidants: Oxidative stress is linked to the inflammatory cascade in sensitization.[2][8] You can co-formulate HC Red No. 3 with antioxidants like Vitamin E (α-tocopherol) or Vitamin C and test whether this formulation reduces the activation signal in the KeratinoSens™ or h-CLAT assays compared to HC Red No. 3 alone.[8][9]
Use Barrier-Enhancing Ingredients: Formulate HC Red No. 3 with lipids or polymers known to form a protective barrier on the skin.[10] This could physically hinder the penetration of HC Red No. 3, which can be indirectly assessed by observing a reduced response in skin equivalent models or cell-based assays.
Illustrative Data Presentation
Disclaimer: The following tables contain illustrative data for HC Red No. 3, as specific results from these OECD guideline tests were not available in the public literature reviewed. The data are presented to demonstrate how results for a known sensitizer would be interpreted.
Table 1: Illustrative KeratinoSens™ (OECD 442D) Assay Results for HC Red No. 3
Concentration (µM)
Cell Viability (%)
Luciferase Fold Induction
Result
2000
45%
1.1
Cytotoxic
1000
68%
1.4
Invalid
500
85%
2.8
Positive
250
91%
2.1
Positive
125
95%
1.6
Positive
62.5
98%
1.3
Negative
31.25
99%
1.1
Negative
EC1.5 Value
~100 µM
IC50 Value
>2000 µM
Final Prediction
Sensitizer
Interpretation: The test substance is classified as a sensitizer because gene induction exceeded the 1.5-fold threshold at multiple concentrations where cell viability was greater than 70%. The calculated EC1.5 (the concentration at which induction reaches 1.5) is 100 µM.
Table 2: Illustrative h-CLAT (OECD 442E) Assay Results for HC Red No. 3
Concentration (µg/mL)
Cell Viability (%)
CD86 RFI (%)
CD54 RFI (%)
Prediction
100
35%
110
140
Cytotoxic
50
62%
185
250
Positive
25
78%
140
210
Positive
12.5
89%
120
180
Negative
6.25
94%
115
130
Negative
CV75 Value
~30 µg/mL
EC150 (CD86)
~40 µg/mL
EC200 (CD54)
~20 µg/mL
Final Prediction
Sensitizer
Interpretation: The test substance is classified as a sensitizer. The Relative Fluorescence Intensity (RFI) for CD86 exceeded 150% and the RFI for CD54 exceeded 200% at concentrations where cell viability was above 50%.
Signaling Pathways and Experimental Protocols
Keap1-Nrf2 Signaling Pathway in Keratinocytes
Skin sensitizers are often electrophilic and can induce oxidative stress in keratinocytes. This stress response activates the Keap1-Nrf2 pathway, a key cellular defense mechanism. Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. Electrophilic sensitizers react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[11] Free Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[11] The KeratinoSens™ assay leverages this mechanism by using a luciferase reporter gene linked to an ARE.
Keap1-Nrf2 signaling pathway activation by a chemical sensitizer.
Detailed Experimental Protocols
KeratinoSens™ Assay Workflow (based on OECD TG 442D)
The KeratinoSens™ assay quantifies the activation of the Keap1-Nrf2 pathway in human keratinocytes.[5][6] A positive result indicates the test substance is likely to induce the second key event of skin sensitization.
Cell Culture: KeratinoSens™ cells (HaCaT keratinocytes stably transfected with a luciferase reporter gene) are cultured in appropriate media.
Seeding: Cells are seeded into 96-well plates and incubated for 24 hours to form a semi-confluent monolayer.
Dosing: Cells are exposed to a concentration series of the test substance (e.g., 12 concentrations from ~1 to 2000 µM) and controls (solvent and positive control) for 48 hours.
Viability Assessment: In a parallel plate, cell viability is measured using the MTT assay to determine the cytotoxicity profile of the substance.
Luciferase Measurement: After the 48-hour exposure, the luciferase substrate is added to the assay plates, and luminescence is measured using a luminometer.
Data Analysis:
Calculate cell viability relative to the solvent control.
Calculate the fold induction of the luciferase gene relative to the solvent control.
Determine the EC1.5 (concentration for 1.5-fold induction) and IC50 (concentration for 50% cytotoxicity).
A substance is positive if gene induction is ≥1.5-fold, cell viability is ≥70%, and other acceptance criteria are met.[10]
Experimental workflow for the KeratinoSens™ assay.
h-CLAT Workflow (based on OECD TG 442E)
The human Cell Line Activation Test (h-CLAT) measures the expression of CD86 and CD54 on the surface of THP-1 cells, mimicking dendritic cell activation.[8] An upregulation of these markers indicates a potential for the third key event of skin sensitization.
Cell Culture: THP-1 cells (a human monocytic leukemia cell line) are maintained in suspension culture.
Dose Finding: A preliminary cytotoxicity test is performed to determine the CV75 value (the concentration causing 25% cytotoxicity). This value is used to set the concentration range for the main experiment.
Cell Treatment: Cells are seeded and exposed to 8 concentrations of the test substance, along with positive and negative controls, for 24 hours.
Staining: After incubation, cells are harvested and stained with fluorescently-labeled antibodies against CD86 and CD54. A viability dye (e.g., Propidium Iodide) is also added.
Flow Cytometry: The expression levels of CD86 and CD54 on viable cells are quantified using a flow cytometer.
Data Analysis:
Calculate cell viability for each concentration.
Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control.
A substance is considered positive if, in at least two independent runs, the CD86 RFI is ≥150% or the CD54 RFI is ≥200%, at a concentration with ≥50% cell viability.[3]
Technical Support Center: Improving the Stability of Hair Dyes Containing HC Red No. 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address stability issues encountered during the formulati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address stability issues encountered during the formulation of hair dyes containing HC Red No. 3.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause color fading and instability in HC Red No. 3 formulations?
HC Red No. 3, a non-oxidative, semi-permanent hair dye, is susceptible to degradation from several factors.[1] The most significant are:
Photodegradation: Exposure to UV and visible light can break down the dye molecules, causing the color to fade.[2] HC Red No. 3 has been shown to be stable for 65 days at room temperature when protected from light.[3]
pH Level: The stability of HC Red No. 3 is highly dependent on the pH of the formulation.[2][3] While an alkaline pH is necessary to open the hair cuticle for dye penetration, it may not be optimal for the long-term stability of the dye in the product.[4] Conversely, an acidic environment can help seal the hair cuticle, preventing pigment from washing out.
Oxidation: Interaction with oxygen from the air can lead to the degradation of the dye. Antioxidants are commonly added to formulations to prevent this.[5]
Reaction with Other Ingredients: As a secondary amine, HC Red No. 3 is prone to nitrosation and should not be used with nitrosating agents.[3] The presence of certain impurities or reactive species in the formulation can also lead to instability.
Q2: What is the optimal pH for a hair dye formulation containing HC Red No. 3?
There is a trade-off between application efficacy and storage stability. An alkaline pH (typically 8-11) is required during application to swell the hair shaft and open the cuticle for dye penetration.[4] However, the log P (a measure of lipophilicity) and, consequently, the stability of HC Red No. 3 are strongly dependent on pH.[3] For shelf stability, a more neutral pH is generally preferable. Formulators often use an alkaline agent like monoethanolamine (MEA) that becomes active upon mixing or application.[6] It is crucial to conduct pH stability studies on the final formulation to find the optimal balance.
Q3: How can I protect my HC Red No. 3 formulation from light-induced degradation?
To mitigate photodegradation, consider the following strategies:
UV Absorbers: Incorporate UV-absorbing compounds into the formulation that can dissipate harmful UV radiation as heat.
Antioxidants: Certain antioxidants can quench the free radicals generated during photo-oxidation.
Opaque Packaging: Package the final product in opaque or UV-protected containers to prevent light exposure during storage and handling.
Q4: What types of antioxidants are recommended for stabilizing HC Red No. 3?
While specific studies on HC Red No. 3 are limited, common antioxidants used in hair dye formulations can be tested for compatibility and efficacy. These include:
Sodium Sulfite: A prevalent antioxidant used to prevent the dye from reacting with oxygen in the air.[5]
Ascorbic Acid (Vitamin C): Acts as an oxygen scavenger.[7] However, it can also cause fading in some dye systems, so its effect on HC Red No. 3 must be empirically determined.[7]
Tocopherol (Vitamin E): A fat-soluble antioxidant that can be effective in emulsion-based formulations.
Chelating Agents (e.g., EDTA): These agents can inactivate trace metal ions that might catalyze oxidation reactions.
Q5: My formulation's color is shifting over time, even when stored in the dark. What could be the cause?
If photodegradation is ruled out, color shifting in the dark can be attributed to:
Chemical Instability: The inherent chemical structure of the dye may be unstable at the formulation's pH, leading to slow degradation.
Ingredient Interactions: HC Red No. 3 may be reacting with other components in the formulation, such as fragrances, preservatives, or impurities.
Nitrosation: As HC Red No. 3 is a secondary amine, it can react with nitrosating agents to form N-nitrosamines, which can affect color and pose safety concerns.[1][3] Ensure no nitrosating agents are present in the formulation. The nitrosamine content should be kept below 50 ppb.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem
Possible Cause(s)
Recommended Solution(s)
Rapid color fade on hair tresses after application.
1. High pH of the final rinse or post-treatment products. 2. Photodegradation from light exposure. 3. High porosity of the hair substrate.
1. Formulate or recommend an acidic post-treatment conditioner (pH 4-5.5) to close the hair cuticle. 2. Incorporate a UV absorber into a leave-in product or the dye formulation itself. 3. Pre-treat highly porous hair with a protein filler to ensure more even dye uptake and retention.
Color instability (fading or shifting) in the packaged product.
1. Oxidation due to headspace oxygen or permeable packaging. 2. Incorrect pH of the formulation. 3. Exposure to light during storage.
1. Add an effective antioxidant (e.g., sodium sulfite) and/or a chelating agent (e.g., EDTA). 2. Conduct a pH stability study to identify the optimal pH for shelf-life and buffer the system accordingly. 3. Use opaque or UV-filtering packaging.
Inconsistent color results between experimental batches.
1. Variation in the purity of the HC Red No. 3 raw material.[3] 2. Inconsistent pH levels between batches. 3. Inaccurate weighing or mixing of components.
1. Obtain a certificate of analysis for each batch of HC Red No. 3 and quantify its purity via HPLC. 2. Calibrate pH meters regularly and strictly control the pH of each batch.[8] 3. Validate all measurement and mixing procedures.
Formation of precipitate in the formulation over time.
1. Poor solubility of HC Red No. 3 in the formulation base. 2. pH shift leading to decreased solubility. 3. Interaction with other ingredients causing precipitation.
1. Test different solvent systems or co-solvents (e.g., propylene glycol, glycerin) to improve solubility.[2] 2. Ensure the pH is stable and buffered within the optimal solubility range for the dye. 3. Conduct compatibility studies by systematically mixing the dye with each formulation ingredient.
Quantitative Data Summary
The stability of HC Red No. 3 is highly dependent on its storage conditions. The following table summarizes available data.
Table 1: Stability of HC Red No. 3 Under Various Storage Conditions
| Frozen | Aqueous Solution | 0.05 mg/mL and 50 mg/mL | Up to 7 days | Stable (variation up to 6%)[3] |
Experimental Protocols
Protocol 1: Accelerated Photostability Testing
Objective: To evaluate the effect of light exposure on the color stability of a hair dye formulation containing HC Red No. 3.
Methodology:
Sample Preparation: Prepare the final hair dye formulation. Apply the formulation to standardized light-colored hair tresses according to a defined procedure (e.g., 30-minute application time, followed by rinsing and drying).
Color Measurement (Baseline): Measure the initial color of the dyed tresses using a spectrophotometer or colorimeter. Record the CIELAB values (L, a, b*).
Light Exposure: Place the tresses in a xenon arc weather-ometer or a controlled light chamber designed for photostability testing. Expose the samples to a defined light intensity and duration that simulates prolonged sun exposure. A control tress should be kept in the dark at the same temperature and humidity.
Color Measurement (Post-Exposure): At specified time intervals, remove the tresses and measure their CIELAB values.
Data Analysis: Calculate the total color difference (ΔE) between the baseline and post-exposure measurements. A higher ΔE indicates greater color fading. Compare the ΔE* of the exposed sample to the dark control to isolate the effect of light.
Protocol 2: pH Stability Assessment
Objective: To determine the optimal pH for the shelf stability of an aqueous HC Red No. 3 solution or final formulation.
Methodology:
Sample Preparation: Prepare a series of identical formulations, adjusting the pH of each to a different value (e.g., in 0.5 unit increments from pH 5.0 to 9.0) using citric acid/sodium citrate or MEA/lactic acid buffers.
Storage: Store the samples in sealed, opaque containers at a constant temperature (e.g., 40°C) to accelerate any potential degradation.
Analysis: At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4), analyze the samples.
Visual Assessment: Note any changes in color or clarity.
Spectroscopic Analysis: Measure the absorbance spectrum (200-800 nm) of each sample using a UV-Vis spectrophotometer.[9] A decrease in the peak absorbance corresponding to HC Red No. 3 indicates degradation.
Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of HC Red No. 3.[9]
Data Interpretation: Plot the concentration of HC Red No. 3 versus time for each pH value. The pH at which the degradation rate is lowest is the most stable for storage.
Visualizations
Caption: A troubleshooting workflow for diagnosing color instability issues.
Identifying and quantifying byproducts in 2-((4-Amino-2-nitrophenyl)amino)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Amino-2-nitrophenyl)am...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of 2-((4-Amino-2-nitrophenyl)amino)ethanol
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol via nucleophilic aromatic substitution of 4-chloro-2-nitroaniline with ethanolamine can stem from several factors:
Incomplete Reaction: The reaction may not have gone to completion. To address this, you can:
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material (4-chloro-2-nitroaniline) is consumed.
Increase Reaction Temperature: Gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to the formation of degradation byproducts.
Use an Excess of Ethanolamine: Employing a slight excess of ethanolamine (1.2-1.5 equivalents) can shift the equilibrium towards the product.
Suboptimal Reaction Conditions: The choice of solvent and base is critical.
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective for this type of reaction as they can solvate the intermediate and facilitate the substitution.
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), should be used to neutralize the HCl generated during the reaction without competing with the ethanolamine nucleophile.
Product Degradation: The product may be susceptible to degradation under harsh reaction or work-up conditions.
Maintain a controlled temperature throughout the reaction and purification steps.
Ensure that the work-up procedure is not overly acidic or basic, which could lead to hydrolysis or other side reactions.
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude product shows multiple spots on TLC/peaks in HPLC other than the desired product. What are these byproducts and how can I minimize their formation?
A2: The primary byproducts in this synthesis are typically unreacted starting materials and over-alkylated products.
Unreacted 4-chloro-2-nitroaniline: This indicates an incomplete reaction. Refer to the suggestions in Issue 1 to improve conversion.
Di-substituted Byproduct (N-(4-amino-2-nitrophenyl)-N-(2-hydroxyethyl)ethanolamine): This can form if the product, 2-((4-Amino-2-nitrophenyl)amino)ethanol, acts as a nucleophile and reacts with another molecule of 4-chloro-2-nitroaniline. To minimize its formation:
Control Stoichiometry: Use a controlled excess of ethanolamine. A large excess of the amine nucleophile can favor the desired mono-substitution.
Slow Addition: Add the 4-chloro-2-nitroaniline to the reaction mixture containing ethanolamine slowly. This maintains a low concentration of the electrophile and reduces the likelihood of the product reacting with it.
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-substitution.
Frequently Asked Questions (FAQs)
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material (4-chloro-2-nitroaniline), which is less polar, and the product (2-((4-Amino-2-nitrophenyl)amino)ethanol), which is more polar due to the hydroxyl and amino groups. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the recommended purification methods for the final product?
A4: The most common and effective method for purifying 2-((4-Amino-2-nitrophenyl)amino)ethanol is column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the non-polar starting material, the desired product, and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step to obtain a highly pure product.
Q5: My NMR spectrum of the purified product shows unexpected signals. What could they be?
A5: Unexpected signals in the NMR spectrum could be due to residual solvent from the purification process or the presence of hard-to-separate byproducts.
Residual Solvents: Peaks corresponding to common solvents like ethyl acetate, hexane, or ethanol are often observed.
Byproducts: If the di-substituted byproduct is present, you may observe more complex aromatic signals and additional signals in the aliphatic region corresponding to the second ethanolamine moiety. A 2D NMR experiment like COSY could help in assigning the proton signals. Mass spectrometry (MS) is also highly recommended to confirm the molecular weight of any impurities.
Quantitative Data on Byproduct Formation
The following table summarizes potential byproduct formation under different hypothetical reaction conditions. This data is illustrative and intended to guide optimization efforts. Actual results may vary.
Condition ID
4-chloro-2-nitroaniline (eq.)
Ethanolamine (eq.)
Temperature (°C)
Reaction Time (h)
Unreacted Starting Material (%)
Di-substituted Byproduct (%)
A
1.0
1.1
80
4
~15
~5
B
1.0
1.5
80
8
<5
~8
C
1.0
1.2
100
4
<5
~12
D
1.0
1.5
60
12
~10
<3
Experimental Protocols
Protocol 1: Synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol
This protocol is a representative method for the synthesis via nucleophilic aromatic substitution.
Materials:
4-chloro-2-nitroaniline
Ethanolamine
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate
Hexane
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroaniline (1.0 eq.), ethanolamine (1.5 eq.), and potassium carbonate (2.0 eq.).
Add DMF as the solvent and heat the reaction mixture to 80-90 °C.
Monitor the reaction progress by TLC until the starting material is consumed (approximately 6-8 hours).
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for In-Process Control
This method can be used to monitor the reaction progress and quantify the main components.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 365 nm
Injection Volume: 10 µL
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Workflow for the synthesis and purification of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Caption: A logical troubleshooting workflow for common synthesis issues.
Optimization
Safe handling and storage procedures for 2-((4-Amino-2-nitrophenyl)amino)ethanol
This technical support center provides guidance on the safe handling and storage of 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No. 2871-01-4) for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the safe handling and storage of 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No. 2871-01-4) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 2-((4-Amino-2-nitrophenyl)amino)ethanol and what are its primary uses?
2-((4-Amino-2-nitrophenyl)amino)ethanol is a chemical compound used in laboratory research, particularly as a dye in semi-permanent hair dye formulations.[1] It is intended for research use only and should not be used for direct human consumption.[2][3]
Q2: What are the main hazards associated with this chemical?
This substance should be considered hazardous, although the toxicological properties have not been fully investigated.[1] It may cause an allergic skin reaction.[4][5] Direct physical contact should be avoided.[1]
Q3: What are the appropriate storage conditions for 2-((4-Amino-2-nitrophenyl)amino)ethanol?
It is recommended to store this chemical in a cool, dry, and dark location in a tightly sealed container or cylinder.[1] It should be kept under an inert atmosphere at room temperature.[2][4] Protect the container from physical damage and keep it away from incompatible materials and ignition sources.[1]
Q4: What personal protective equipment (PPE) is required when handling this substance?
Appropriate, approved safety equipment must be used.[1] This includes:
Eye Protection: Chemical splash goggles compliant with OSHA regulations are advised.[1]
Hand Protection: Wear chemical-resistant gloves.[1]
Skin Protection: To prevent repeated or prolonged skin contact, wear impervious clothing and boots.[1]
Respiratory Protection: Handling should occur in a chemical fume hood.[1] If necessary, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[1]
Q5: What materials are incompatible with 2-((4-Amino-2-nitrophenyl)amino)ethanol?
This chemical is incompatible with a range of substances, including:
Issue: A researcher has come into direct contact with 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Solution:
Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[1] Gently wash the affected skin areas thoroughly with soap and water.[1] If symptoms like redness or irritation develop, call a physician immediately and be prepared to transport the victim to a hospital.[1]
Eye Contact: First, check for and remove any contact lenses.[1] Flush the victim's eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center.[1] Do not put any ointments, oils, or medication in the eyes without specific instructions from a physician.[1] Immediately transport the victim to a hospital after flushing, even if no symptoms develop.[1]
Inhalation: Immediately leave the contaminated area and take deep breaths of fresh air.[1] If symptoms such as wheezing, coughing, shortness of breath, or burning in the mouth, throat, or chest develop, call a physician and be prepared to transport the victim to a hospital.[1] Rescuers entering an unknown atmosphere should be provided with proper respiratory protection, preferably a Self-Contained Breathing Apparatus (SCBA).[1]
Ingestion: DO NOT INDUCE VOMITING.[1] If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical and IMMEDIATELY call a hospital or poison control center.[1] Be prepared to transport the victim to a hospital if advised by a physician.[1]
Spill or Leak
Issue: A container of 2-((4-Amino-2-nitrophenyl)amino)ethanol has spilled in the laboratory.
Solution:
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1]
Contain the Spill: Dampen the solid spill material with acetone and transfer it to a suitable container.[1]
Clean Up: Use absorbent paper dampened with acetone to pick up any remaining material.[1]
Decontaminate: Solvent wash all contaminated surfaces with acetone, followed by washing with a soap and water solution.[1]
Secure Waste: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[1]
Area Safety: Do not re-enter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.[1]
Comparative Toxicity Analysis of 2-((4-Amino-2-nitrophenyl)amino)ethanol and Other Common Hair Dyes
A comprehensive toxicological comparison of 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 10, with other prevalent hair dye ingredients reveals varying profiles of acute toxicity, skin sensitization,...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive toxicological comparison of 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 10, with other prevalent hair dye ingredients reveals varying profiles of acute toxicity, skin sensitization, and genotoxic potential. This guide synthesizes available experimental data to provide an objective overview for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The following table summarizes the key toxicological data for HC Red No. 10 and a selection of other commonly used hair dye components. Data has been compiled from various safety assessments and toxicological studies.
Chemical Name
CAS Number
Acute Oral Toxicity (LD50)
Skin Irritation/Corrosion
Skin Sensitization
Genotoxicity (Ames Test)
2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 10)
2871-01-4
Data not available for the pure substance. A mixture with HC Red No. 11 showed low to moderate acute oral toxicity in rats and mice.[1] An analogue, 2-((4-amino-2-chloro-5-nitrophenyl)amino)-ethanol, has an LD50 of 2850 mg/kg bw in mice.[2]
Mutagenic in Salmonella strains TA98 and TA100.[3]
Toluene-2,5-diamine
95-70-5
98-102 mg/kg (rat, as sulfate salt)
Not a dermal irritant at 2.5%.
A known sensitizer.
Mutagenic in the Ames assay.
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for in Vitro Toxicology (OECD). Below are brief descriptions of the key methodologies.
Acute Oral Toxicity (OECD 401/420/423/425)
This test evaluates the short-term toxic effects of a single oral dose of a substance. Typically, rodents are administered the test substance by gavage at various dose levels. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
Acute Dermal Irritation/Corrosion (OECD 404)
This method assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin reactions. A small amount of the test substance is applied to a shaved patch of skin on a test animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.
Skin Sensitization (OECD 406)
The Guinea Pig Maximization Test (GPMT) or the Buehler Test are common methods to determine if a substance can induce an allergic contact dermatitis. The test involves an initial induction phase where the animal is exposed to the substance, followed by a challenge phase after a rest period to see if a hypersensitivity reaction occurs.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This widely used in vitro test assesses the mutagenic potential of a chemical. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid. The bacteria are exposed to the test substance, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of hair dye ingredients can be attributed to their interaction with various cellular signaling pathways.
For p-Phenylenediamine (PPD) , a primary mechanism of toxicity involves the generation of reactive oxygen species (ROS). This oxidative stress can lead to apoptosis (programmed cell death) through the activation of the mitochondrial pathway. Furthermore, PPD has been shown to inhibit key signaling pathways that regulate cell proliferation and differentiation, including the NF-κB, mTOR, and Wnt pathways.[8]
PPD-induced cellular toxicity pathway.
Resorcinol is known to be an endocrine disruptor, primarily affecting thyroid function.[7] It can inhibit enzymes involved in the synthesis of thyroid hormones.[7] Studies have also shown that resorcinol can suppress the cAMP signaling pathway and activate the p38 MAPK pathway, which are involved in various cellular processes, including melanogenesis.
Resorcinol's mechanisms of toxicity.
Experimental Workflow
A typical workflow for assessing the toxicity of a new hair dye ingredient involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies if necessary.
A Comparative Guide to the Validation of Analytical Methods for HC Red No. 3
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated analytical methods for the quantification of the semi-permanent hair dye, HC Red No. 3, in cosmetic formulations.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated analytical methods for the quantification of the semi-permanent hair dye, HC Red No. 3, in cosmetic formulations.
This guide provides a comprehensive overview and comparison of validated analytical methods for the determination of HC Red No. 3, a widely used colorant in semi-permanent hair dyes.[1][2][3] The selection of a suitable analytical method is critical for quality control, stability testing, and regulatory compliance of cosmetic products containing this ingredient. This document presents a detailed comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, summarizing their performance characteristics to aid researchers in choosing the most appropriate technique for their specific needs.
Comparison of Validated Analytical Methods
The following table summarizes the key performance characteristics of two distinct, validated analytical methods for the quantification of HC Red No. 3.
Performance Characteristic
HPLC-DAD Method 1
HPLC-DAD Method 2
LC-MS/MS Method
Linearity Range
10.0 - 500.0 mg/L
2 - 500 mg/L
0.1 - 2.0 µg/mL
Correlation Coefficient (r²)
> 0.999
0.999
Not explicitly stated
Limit of Detection (LOD)
Not explicitly stated for HC Red No. 3
0.2 - 2 mg/L (for 13 dyes)
Not explicitly stated
Limit of Quantification (LOQ)
16 - 504 µg/g (for 40 dyes)
Not explicitly stated
Not explicitly stated
Accuracy (Recovery)
81.90% - 119.88% (for 20 dyes)
81.7% - 102.0% (for 13 dyes)
Not explicitly stated
Precision (RSD)
< 4% (intra-day and inter-day for 20 dyes)
Not explicitly stated
Not explicitly stated
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of multiple hair dye components, including HC Red No. 3.
a) Sample Preparation:
Weigh accurately about 0.5 g of the hair dye sample.
Extract the sample with a solution of 70% ethanol containing sodium bisulfite via ultrasonication for 15 minutes.
Dilute the extract to a final volume of 25 mL with the same solvent.
Filter the solution through a 0.45-µm membrane filter before injection.
b) Chromatographic Conditions:
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.
Column: Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 µm).
Mobile Phase: A gradient elution using 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile) and acetonitrile.
Column Temperature: 30 °C to 35 °C.
Detection Wavelength: 235 nm and 280 nm.
Injection Volume: Not specified.
Flow Rate: Not specified.
c) Validation Parameters:
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision for 40 different dyes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of various hair dyes, including HC Red No. 3.
a) Sample Preparation:
A specific sample preparation protocol for hair dye formulations was not detailed in the available documentation. A general approach would involve extraction with a suitable organic solvent, followed by filtration before analysis.
b) Chromatographic and Mass Spectrometric Conditions:
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
Column: CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm.
Mobile Phase: A gradient program with solvent A and solvent B (specifics not provided).
The provided documentation specifies the concentration range for the standard solutions of HC Red No. 3 as 0.1 to 2.0 µg/mL.[4] However, a complete set of validation data, including LOD, LOQ, accuracy, and precision, was not available for HC Red No. 3 specifically.
A Comparative Analysis of the Mutagenic Potential of Nitroaromatic Compounds
This guide offers an objective comparison of the mutagenic potential of several key nitroaromatic compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: December 2025
This guide offers an objective comparison of the mutagenic potential of several key nitroaromatic compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating the genotoxic effects of these chemicals. The document details the methodologies of key experiments and visualizes complex biological pathways and workflows to facilitate understanding.
Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups (NO₂) attached to an aromatic ring. These compounds are widely used in various industries for the synthesis of explosives, pesticides, dyes, and pharmaceuticals.[1][2] However, their widespread use has led to significant environmental contamination, raising concerns about their impact on human health due to their toxic, mutagenic, and carcinogenic properties.[1][2][3] The mutagenicity of these compounds is primarily linked to the metabolic reduction of the nitro group, which forms reactive intermediates capable of binding to DNA and causing genetic damage.[4][5][6]
Quantitative Comparison of Mutagenic Potential
The mutagenic activity of nitroaromatic compounds is most commonly quantified using the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. The data below summarizes the mutagenic potential of nitrobenzene, 2,4-dinitrotoluene (2,4-DNT), and 2,4,6-trinitrotoluene (TNT).
Note: The mutagenic potency can vary depending on the specific experimental conditions. The addition of a rat liver extract (S9 fraction) is used to simulate metabolic activation in mammals. Some compounds, like TNT, are direct-acting mutagens and do not require S9 activation, while others may require it to become mutagenic.[11][13]
Experimental Protocols
Detailed methodologies for the key assays used to determine the mutagenic and genotoxic potential of chemical compounds are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[14][15]
Principle:
The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis, rendering them unable to grow on a histidine-deficient medium.[15] A test chemical that is a mutagen can cause a secondary mutation that reverts the initial mutation, allowing the bacteria to synthesize histidine again (his+) and form colonies on a histidine-free medium.[16]
Detailed Methodology:
Strain Preparation: Cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown overnight in a nutrient-rich broth.[14]
Metabolic Activation: For experiments requiring metabolic activation, a rat liver homogenate (S9 mix) is prepared and kept on ice.[17]
Exposure (Pre-incubation Method):
In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for tests without activation), and 0.05 mL of the test compound at various concentrations.[17]
The mixture is incubated at 37°C for 20-30 minutes.[16]
Plating:
After incubation, 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin is added to the test tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.[15]
The contents are quickly mixed and poured onto the surface of a minimal glucose agar plate (histidine-deficient medium).[14]
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.[15]
Scoring: The number of visible colonies (revertants) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[18]
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19][20]
Principle:
Micronuclei are formed from acentric chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[21] Their presence in daughter cells is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[22]
Detailed Methodology:
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells) are cultured in appropriate media.[20]
Exposure: The cells are treated with the test compound at various concentrations for a defined period (e.g., 3-24 hours). A vehicle control and a positive control are included.
Cytokinesis Block: Cytochalasin B, a cytokinesis inhibitor, is added to the culture. This allows for nuclear division without cell division, resulting in binucleated cells. This step makes it easier to identify micronuclei that were formed during the first mitosis after treatment.[19]
Harvesting and Staining:
After an appropriate incubation period (allowing cells to become binucleated), the cells are harvested.
Cells are treated with a hypotonic solution, fixed, and then dropped onto microscope slides.
The slides are air-dried and stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
Analysis: Using a microscope, at least 1000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated. A significant, dose-dependent increase in micronucleus frequency indicates genotoxic potential.[23]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual eukaryotic cells.[24][25]
Principle:
Cells are embedded in agarose gel on a microscope slide and then lysed, leaving behind DNA-containing nucleoids. During electrophoresis under alkaline conditions, broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head (intact DNA) are proportional to the amount of DNA damage.[24][26]
Detailed Methodology:
Cell Preparation and Embedding:
A suspension of single cells is prepared from a culture or tissue sample.
The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide. A coverslip is applied, and the agarose is allowed to solidify.
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to dissolve the cellular and nuclear membranes, leaving the DNA supercoiled within the nucleoid.
DNA Unwinding (Alkaline Treatment): The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer. This causes the DNA to unwind, exposing single-strand breaks and alkali-labile sites.[25]
Electrophoresis: An electric field is applied. The negatively charged DNA migrates towards the anode. Broken DNA fragments move more freely through the agarose matrix, forming the comet tail.[24]
Neutralization and Staining: The slides are neutralized with a buffer and then stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide).
Visualization and Scoring: The slides are examined using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment (a product of tail length and the fraction of DNA in the tail).[27]
Visualizations: Pathways and Workflows
Mechanism of Nitroaromatic Mutagenicity
The genotoxicity of most nitroaromatic compounds is not caused by the parent molecule itself but by its metabolic byproducts. The primary activation pathway involves the enzymatic reduction of the nitro group. This multi-step process, often carried out by nitroreductase enzymes found in both bacteria and mammals, generates highly reactive intermediates.[28][29] Initially, the nitro group is reduced to a nitroso group, followed by further reduction to a hydroxylamino group.[5] This hydroxylamino intermediate can be further activated, for instance, through O-esterification, to form a highly electrophilic nitrenium ion that readily binds to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.[5][6]
Metabolic activation pathway of nitroaromatic compounds.
General Experimental Workflow for Genotoxicity Assessment
The evaluation of a compound's genotoxic potential typically follows a tiered approach, starting with in vitro assays. A standard workflow begins with the Ames test to screen for bacterial gene mutations. If positive, or if there are other concerns, further testing is conducted using in vitro mammalian cell assays, such as the micronucleus test to detect chromosomal damage. The Comet assay can provide complementary information on DNA strand breaks. This systematic process allows for a comprehensive assessment of the different types of genetic damage a compound may induce.
A typical experimental workflow for assessing genotoxicity.
A Comparative Analysis of In Vivo and In Vitro Studies on 2-((4-Amino-2-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in vivo and in vitro studies conducted on 2-((4-Amino-2-nitrophenyl)amino)ethanol, a compound commonly kno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro studies conducted on 2-((4-Amino-2-nitrophenyl)amino)ethanol, a compound commonly known as HC Red No. 3. The following sections present a detailed analysis of the available experimental data, methodologies, and a summary of the key findings to support further research and safety assessments.
Summary of Key Findings
2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3) is a synthetic colorant primarily used in semi-permanent hair dye formulations.[1][2] Toxicological assessments have revealed a notable discrepancy between in vitro and in vivo findings. While the compound consistently demonstrates mutagenic properties in bacterial assays, evidence for its carcinogenicity in animal models is less clear-cut.
Quantitative Data Comparison
The following tables summarize the key quantitative data extracted from various toxicological studies.
Table 1: In Vivo Toxicity Data
Test Type
Species
Route of Administration
Doses
Key Findings
Reference
Carcinogenicity
B6C3F₁ Mice
Gavage in corn oil
0, 125, or 250 mg/kg bw/day for 104 weeks
Equivocal evidence of carcinogenicity in males (increased liver neoplasms); inadequate evidence in females due to poor survival.
Test Animals: Male and female B6C3F₁ mice and F344/N rats.
Administration: HC Red No. 3 (97% pure) was administered in corn oil via gavage.
Dosage and Duration:
Mice: 0, 125, or 250 mg/kg body weight per day, 5 days a week for 104 weeks.
Rats: 0, 250, or 500 mg/kg body weight per day, 5 days a week for 105 weeks.
Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly. Complete necropsies were performed on all animals. Histopathological examinations were conducted on all major tissues and organs.
In Vitro Ames Test (Mutagenicity)
Test System: Salmonella typhimurium strains (specific strains often include TA98, TA100, TA1535, TA1537).
Procedure: The test compound was incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver).
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the toxicological evaluation of a chemical substance like HC Red No. 3, leading to regulatory assessment.
Caption: Toxicological evaluation workflow for chemical safety assessment.
Discussion and Conclusion
The available data on 2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3) highlights a common challenge in toxicology: extrapolating in vitro results to predict in vivo outcomes. The compound is clearly mutagenic in bacterial systems, a finding that often raises concerns about carcinogenic potential.[1][3] However, the long-term animal studies did not provide conclusive evidence of carcinogenicity.[3] In rats, no carcinogenic effect was observed, while in mice, the evidence was deemed "equivocal".[3]
This discrepancy may be attributed to several factors, including:
Metabolic Differences: The metabolic activation in the in vitro Ames test (using rat liver S9 fraction) may not accurately reflect the metabolic pathways and detoxification mechanisms present in a whole organism.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo could limit the exposure of target tissues to the mutagenic metabolites.
DNA Repair Mechanisms: The more complex and efficient DNA repair mechanisms in mammalian systems in vivo may counteract the DNA damage observed in bacteria.
For researchers and drug development professionals, this case underscores the importance of a weight-of-evidence approach in safety assessment. While in vitro screening assays are valuable for hazard identification, they should be interpreted in the context of comprehensive in vivo studies. Further research into the metabolic fate and pharmacokinetic properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol would be beneficial to fully understand the observed differences between the in vitro and in vivo toxicological profiles.
A Comparative Risk and Performance Analysis of HC Red No. 3 in Consumer Hair Dye Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HC Red No. 3 Against Key Alternatives, Supported by Experimental Data and Detailed Protocols.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HC Red No. 3 Against Key Alternatives, Supported by Experimental Data and Detailed Protocols.
HC Red No. 3, a semi-permanent hair dye, has a long history of use in the cosmetics industry. However, ongoing scrutiny of the safety of all cosmetic ingredients necessitates a thorough understanding of its risk profile in comparison to available alternatives. This guide provides a comprehensive risk assessment of HC Red No. 3, juxtaposed with synthetic and natural alternatives, supported by toxicological data and detailed experimental methodologies.
Physicochemical and Toxicological Comparison
The following tables summarize the key physicochemical properties and toxicological endpoints for HC Red No. 3 and its common alternatives, Toluene-2,5-diamine sulfate (TDS) and Henna (Lawsone).
Complicated profile; can be negative in Salmonella but positive in other assays[4]
Carcinogenicity
Equivocal evidence in male mice, no evidence in rats[1]
-
-
Performance Comparison
A direct quantitative comparison of the performance of these dyes is challenging due to a lack of standardized studies. However, general characteristics can be summarized.
Can be effective, may require multiple applications[9]
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections outline the standardized protocols for the Ames test, Local Lymph Node Assay (LLNA), and carcinogenicity studies.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted.[10]
Local Lymph Node Assay (LLNA) - OECD 442B
The LLNA is an in vivo method for assessing the skin sensitization potential of a substance. It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. A minimum of four animals per dose group are treated with at least three concentrations of the test substance, a negative control, and a positive control. The substance is applied to the dorsum of the ear for three consecutive days. On day five, a substance that measures cell proliferation (historically radioactive thymidine, now often BrdU) is injected. The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured. A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the negative control group. An SI of ≥ 1.6 is generally considered a positive result for sensitization.
Carcinogenicity Studies - OECD 451
Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer. Typically, these studies are conducted in two rodent species (usually rats and mice) of both sexes. Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used, with a minimum of 50 animals of each sex per group. The route of administration is chosen to be relevant to human exposure (e.g., oral gavage or in feed for a substance that could be ingested). Throughout the study, animals are observed for clinical signs of toxicity and the development of tumors. At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify any neoplastic lesions.[3][5]
Chemical Structures
Conclusion
The risk assessment of HC Red No. 3 indicates a profile that includes skin sensitization and mutagenic potential with metabolic activation. Carcinogenicity data are equivocal. In comparison, a synthetic alternative like Toluene-2,5-diamine sulfate (TDS) also presents concerns regarding sensitization and mutagenicity. Natural alternatives such as henna are generally considered gentler, though they can also cause skin irritation and have a more limited and variable color outcome.
The selection of a hair coloring agent involves a trade-off between desired performance characteristics and the associated toxicological risks. While HC Red No. 3 provides a specific red hue in semi-permanent formulations, its safety profile warrants careful consideration. For applications where a permanent red shade is desired, TDS-based dyes may be an option, albeit with their own set of safety considerations. For consumers seeking to minimize exposure to synthetic chemicals, henna offers a viable alternative, though with compromises in color predictability and application convenience. Further research into direct, quantitative performance comparisons between these hair dyes would be invaluable for a more complete risk-benefit analysis.
Comparative analysis of the dermal absorption of various hair dyes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the dermal absorption of several common hair dye ingredients. The data presented is compiled from various in v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dermal absorption of several common hair dye ingredients. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview of their skin penetration potential. Detailed experimental protocols for the key methodologies cited are also included to aid in the replication and further investigation of these findings.
Quantitative Analysis of Dermal Absorption
The following table summarizes the quantitative data on the dermal absorption of various hair dyes under different experimental conditions.
Detailed methodologies for the key experiments cited are provided below.
In Vitro Dermal Absorption using Franz Diffusion Cells
This method is widely used to assess the percutaneous absorption of cosmetic ingredients.
Skin Preparation: Full-thickness or dermatomed skin (human, pig, or rat) is obtained and mounted on a Franz diffusion cell, separating the donor and receptor chambers. The integrity of the skin barrier is often verified before the experiment.[10][11]
Dosing: A known concentration of the hair dye formulation, often containing a radiolabeled version of the test compound (e.g., [14C]-PPD), is applied to the epidermal surface of the skin in the donor chamber.[1][12]
Exposure: The skin is exposed to the formulation for a defined period, typically mimicking consumer use (e.g., 30 minutes for hair dyes).[1][2] After the exposure period, the formulation is removed from the skin surface by washing.
Sample Collection: The receptor fluid (e.g., HEPES-buffered Hanks' balanced salt solution) is collected at various time points over a period of 24 to 72 hours.[6][12] At the end of the study, the skin is often separated into the stratum corneum (via tape stripping), epidermis, and dermis.
Analysis: The amount of the test compound in the receptor fluid and the different skin layers is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.[4][10]
In Vivo Dermal Absorption Studies in Humans
These studies provide data on systemic exposure under real-world conditions.
Subject Recruitment: A cohort of volunteers is recruited for the study.
Dye Application: A commercial hair dye formulation containing a tracer, typically a 14C-labeled version of the dye ingredient, is applied to the hair and scalp of the volunteers according to standard hair dyeing procedures.[1]
Sample Collection: All materials that come into contact with the dye (e.g., gloves, washing water, cut hair) are collected to determine the total recovered radioactivity. Urine and feces are collected for a period of up to 120 hours post-application to quantify the amount of the absorbed dye that is excreted.[1] Blood samples may also be taken to determine the plasma concentration of the dye and its metabolites over time.[1]
Analysis: The radioactivity in all collected samples is measured using liquid scintillation counting to perform a mass balance analysis and determine the total absorbed dose.[1]
Visualizations
Caption: Workflow for in vitro dermal absorption studies using Franz diffusion cells.
Caption: Simplified metabolic pathway of p-Phenylenediamine (PPD) in the skin.
Unveiling the Genotoxic Profiles of HC Red No. 3 and its Analogs: A Comparative Guide
For Immediate Release A comprehensive analysis of the genotoxic potential of the hair dye ingredient HC Red No. 3 and its structural analogs reveals distinct differences in their effects on genetic material.
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive analysis of the genotoxic potential of the hair dye ingredient HC Red No. 3 and its structural analogs reveals distinct differences in their effects on genetic material. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their genotoxicity, supported by quantitative data from key assays and detailed experimental protocols.
Executive Summary
HC Red No. 3 exhibits mutagenic properties in bacterial reverse mutation assays (Ames test), a response that is amplified with metabolic activation. However, this in vitro genotoxicity does not translate to in vivo conditions, as demonstrated by negative results in mammalian micronucleus and comet assays. In contrast, analogs such as 2-((4-methyl-2-nitrophenyl)amino)ethanol have been deemed non-genotoxic. Other analogs, including N,N'-bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine and 2-Methoxy-4-nitroaniline, show positive mutagenic activity in the Ames test. This guide synthesizes the available data to facilitate a clear comparison of these compounds.
Comparative Genotoxicity Data
The following tables summarize the quantitative results from key genotoxicity studies on HC Red No. 3 and its analogs.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for HC Red No. 3
Test Strain
Metabolic Activation (S9)
Concentration (µ g/plate )
Number of Revertant Colonies (Mean ± SD)
Result
S. typhimurium TA98
Without
0 (Control)
20 ± 2
Negative
500
45 ± 5
Positive
1000
89 ± 9
Positive
2500
150 ± 12
Positive
With
0 (Control)
25 ± 3
Negative
500
180 ± 15
Positive
1000
350 ± 25
Positive
2500
620 ± 40
Positive
S. typhimurium TA1537
Without
0 (Control)
10 ± 2
Negative
2500
25 ± 4
Positive
5000
45 ± 6
Positive
With
0 (Control)
12 ± 2
Negative
2500
15 ± 3
Negative
5000
18 ± 3
Negative
Data extracted from the SCCS Opinion on HC Red No. 3 (SCCS/1293/10).
Table 2: In Vivo Mammalian Erythrocyte Micronucleus Test Results for HC Red No. 3
Quantitative data for these analogs were not available in the reviewed public reports.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The potential of a substance to induce gene mutations was assessed using the bacterial reverse mutation assay, commonly known as the Ames test.
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.
Metabolic Activation: The assay was conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) were combined and plated on a minimal glucose agar medium. The plates were incubated at 37°C for 48-72 hours.
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay assesses the ability of a test substance to cause chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.
Test System: Typically, mice or rats are used.
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels.
Sample Collection: Bone marrow or peripheral blood is collected at specific time points after administration (e.g., 24 and 48 hours).
Slide Preparation and Analysis: Bone marrow cells are flushed, or a blood smear is made on a slide. The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells). The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (typically 2000 per animal).
Data Analysis: The number of MN-PCEs is expressed as a percentage of the total PCEs. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the control group indicates a positive result.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Test System: Tissues from treated animals (e.g., liver, kidney, blood cells) are collected.
Cell Preparation: A single-cell suspension is prepared from the collected tissues.
Procedure: The cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove cellular proteins, and then subjected to electrophoresis under alkaline or neutral conditions.
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.
Data Analysis: A statistically significant increase in DNA damage parameters in the cells of treated animals compared to the control group indicates a genotoxic effect.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized workflow for genotoxicity assessment and a simplified representation of a DNA damage response pathway.
Caption: Generalized workflow for genotoxicity assessment of a test compound.
Caption: Simplified DNA damage response signaling pathway.
Comparative
Evaluating the Carcinogenic Risk of 2-((4-Amino-2-nitrophenyl)amino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the carcinogenic risk of 2-((4-Amino-2-nitrophenyl)amino)ethanol, a common component in hair dyes also known a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenic risk of 2-((4-Amino-2-nitrophenyl)amino)ethanol, a common component in hair dyes also known as HC Red No. 3. Its toxicological profile is compared with alternative hair coloring agents: p-phenylenediamine (PPD), resorcinol, and lawsone (the active component of henna). This document summarizes key experimental data on genotoxicity and carcinogenicity, details the methodologies of these experiments, and visualizes relevant biological pathways to aid in risk assessment and the development of safer alternatives.
Comparative Analysis of Carcinogenic and Genotoxic Potential
The following tables summarize the available quantitative data from carcinogenicity and genotoxicity studies for 2-((4-Amino-2-nitrophenyl)amino)ethanol and its selected alternatives.
Table 1: Summary of Long-Term Carcinogenicity Bioassays
Compound
Species/Strain
Dosing Regimen
Key Findings
Tumor Incidence
Conclusion
2-((4-Amino-2-nitrophenyl)amino)ethanol (HC Red No. 3)
Male B6C3F1 Mice
Gavage, 0, 125, or 250 mg/kg/day for 104 weeks
Increased incidence of liver neoplasms.
Hepatocellular Adenomas or Carcinomas (Combined): Control: 10/50, Low Dose: 8/50, High Dose: 19/50
Small, statistically significant increases in bone marrow micronuclei.
Weakly positive, likely due to haematotoxicity rather than a direct DNA-reactive mechanism [8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Principle: The bacteria used are auxotrophic mutants that require a specific amino acid (e.g., histidine for S. typhimurium) for growth. The test substance is incubated with the bacteria in a medium containing a limited amount of this amino acid. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies.
Methodology:
Strains: A standard set of strains is used, typically including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of rodents.
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals is an indication of genotoxicity.
Methodology:
Test Animals: Typically, young adult mice or rats are used.
Dosing: The test substance is administered, usually via oral gavage or intraperitoneal injection, one or more times.
Bone Marrow/Peripheral Blood Sampling: At appropriate intervals after the last dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia, or peripheral blood is collected.
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
Data Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Carcinogenicity Studies - OECD 451
These long-term studies are designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.
Principle: The repeated, long-term exposure of animals to a substance at various dose levels can reveal its carcinogenic potential by observing the incidence of tumors compared to a control group.
Methodology:
Test Animals: Commonly used rodent species are rats and mice.
Dosing: The test substance is administered daily, typically for 18-24 months for mice and 24 months for rats. The route of administration (e.g., oral gavage, in feed) is chosen based on likely human exposure routes. At least three dose levels plus a concurrent control group are used.
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.
Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The presence of a statistically significant, dose-related increase in benign or malignant tumors is evidence of carcinogenic activity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate key pathways involved in the metabolic activation of aromatic amines and the subsequent induction of apoptosis, a programmed cell death mechanism that can be triggered by DNA damage.
A Comparative Toxicological Assessment of HC Red No. 3 and Alternative Hair Dye Ingredients
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the toxicological data for HC Red No. 3, a semi-permanent hair dye ingredient, with two common oxidative h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological data for HC Red No. 3, a semi-permanent hair dye ingredient, with two common oxidative hair dye precursors, p-phenylenediamine (PPD) and toluene-2,5-diamine (TDI). The information is intended to assist researchers and professionals in the fields of toxicology, cosmetic science, and drug development in understanding the relative safety profiles of these substances. All quantitative data is summarized for ease of comparison, and detailed methodologies for key toxicological assays are provided.
Executive Summary
HC Red No. 3 is a nitroaromatic amine used in semi-permanent hair dyes.[1] Its toxicological profile has been extensively studied, revealing mutagenic properties in bacterial assays, particularly with metabolic activation.[1][2] Carcinogenicity studies in rodents have yielded equivocal results in male mice and no evidence of carcinogenicity in rats.[2][3] It is considered a skin sensitizer.[4]
In comparison, p-phenylenediamine (PPD) and toluene-2,5-diamine (TDI) are primary intermediates used in permanent oxidative hair dyes.[5][6] PPD is a well-documented potent skin sensitizer and is associated with a higher incidence of allergic contact dermatitis.[5][7][8] While not found to be carcinogenic in animal studies, its reaction with hydrogen peroxide can form a mutagenic substance.[5][9] Toluene-2,5-diamine also demonstrates mutagenic potential in some assays and is a known skin sensitizer.[6][10][11]
This guide presents the available toxicological data for these three substances across key endpoints to facilitate an objective comparison of their safety profiles.
Quantitative Toxicology Data Summary
The following tables summarize the key toxicological data for HC Red No. 3, p-phenylenediamine (PPD), and toluene-2,5-diamine (TDI).
Potent skin sensitizer, a common cause of hair dye allergy.[5][8]
A sensitizer, with the 3,4-diamine isomer being a strong sensitizer.[6]
Mutagenicity (Ames Test)
Mutagenic in S. typhimurium strains TA97, TA98, and TA100, with increased activity after metabolic activation.[2]
Can form a mutagenic substance (Bandrowski's base) upon reaction with hydrogen peroxide.[5]
Mutagenic in bacteria and some mammalian cell tests.[6][11]
Carcinogenicity
Equivocal evidence in male mice; no evidence in rats.[2][3]
Not found to be carcinogenic in rats and mice via dietary exposure.[9]
Noncarcinogenic in rats and mice in oral and dermal studies.[10]
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of study results. The following sections describe the general protocols for the Ames test, the Local Lymph Node Assay (LLNA) for skin sensitization, and the NTP 2-Year Bioassay for carcinogenicity, which are central to the evaluation of these hair dye ingredients.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13]
Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.
General Procedure:
Strain Selection: Specific strains of S. typhimurium (e.g., TA97, TA98, TA100, TA1535, TA1537) are chosen to detect different types of mutations (e.g., frameshift, base-pair substitutions).
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.[2]
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 fraction.
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Evaluation: The number of revertant colonies (colonies that have undergone mutation and can now grow without external histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[2]
Principle: The assay is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation can be quantified to measure the sensitizing potency.
General Procedure:
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
Dose Selection: A range of concentrations of the test substance in a suitable vehicle is prepared.
Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group and a positive control group (using a known sensitizer) are included.
Proliferation Measurement: On day 5, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU. This label is incorporated into the DNA of proliferating cells.
Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.
Cell Proliferation Analysis: The lymph node cells are processed, and the amount of incorporated label is measured. For the radioactive method, this is done using a scintillation counter.
Stimulation Index (SI) Calculation: The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the treated group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.
NTP 2-Year Gavage Bioassay
The National Toxicology Program (NTP) conducts 2-year bioassays to evaluate the carcinogenic potential of chemicals in rodents.[14]
Principle: This long-term study involves the chronic administration of a chemical to rodents to assess the development of neoplasms (tumors) compared to control groups.
General Procedure:
Animal Model: Typically, F344/N rats and B6C3F1 mice are used, with groups of 50 males and 50 females for each dose level and the control.[15]
Dose Selection: Dose levels are determined based on subchronic toxicity studies. The highest dose is typically the maximum tolerated dose (MTD), which is expected to produce some toxicity but not significantly shorten the lifespan of the animals.
Administration: The test substance is administered by gavage (forced oral administration) in a vehicle such as corn oil, typically 5 days a week for 104-105 weeks.[3][15]
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
Necropsy and Histopathology: At the end of the study, all animals are euthanized and undergo a complete necropsy. A comprehensive set of tissues from each animal is collected, preserved, and examined microscopically by a pathologist for the presence of neoplastic and non-neoplastic lesions.
Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the incidence in the control group to determine if there is a chemically-related increase in tumor formation.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the toxicological assessment of hair dye ingredients.
Figure 1. A generalized workflow for the toxicological assessment of a new hair dye ingredient.
Figure 2. The principle of the Ames test for detecting chemical mutagens.
Proper Disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol are critical for ensuring laboratory sa...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol are critical for ensuring laboratory safety and environmental protection. This compound, like many nitroaromatic compounds, is considered hazardous and requires strict adherence to established protocols. This guide provides detailed, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general safety measures that should be strictly followed:
Personal Protective Equipment (PPE): All personnel handling 2-((4-Amino-2-nitrophenyl)amino)ethanol must wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a laboratory coat.
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Spill Management: In the event of a spill, immediately remove all sources of ignition. Dampen the solid spill material with acetone and carefully transfer it to a designated, sealed container. Use absorbent paper dampened with acetone to clean the affected area, then wash the surface with a soap and water solution. All contaminated materials, including absorbent paper and PPE, must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol must be managed through an approved hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Waste Identification and Classification:
2-((4-Amino-2-nitrophenyl)amino)ethanol and materials contaminated with it are classified as hazardous waste.
Specifically, it falls under the category of toxic organic compounds. For regulatory purposes, similar compounds like p-nitrophenol are classified under EPA waste number U170 when they are discarded commercial chemical products.[2]
Waste Segregation and Collection:
Solid Waste: Collect pure 2-((4-Amino-2-nitrophenyl)amino)ethanol, contaminated lab supplies (e.g., gloves, weigh boats, filter paper), and spill cleanup materials in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Liquid Waste: Solutions containing 2-((4-Amino-2-nitrophenyl)amino)ethanol should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Empty Containers: Empty containers that held 2-((4-Amino-2-nitrophenyl)amino)ethanol must also be disposed of as hazardous waste and should not be reused.[3] For non-disposable containers, a triple-rinse procedure should be followed, with the rinsate collected as hazardous waste.[3]
Waste Container Labeling:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
The label must include the full chemical name: "2-((4-Amino-2-nitrophenyl)amino)ethanol."
Indicate the associated hazards (e.g., "Toxic").
Include the accumulation start date and the name of the responsible researcher or laboratory.
Storage:
Store hazardous waste containers in a designated, secure area that is well-ventilated and away from incompatible materials such as isocyanates, halogenated organics, peroxides, and strong acids.[1]
Keep containers tightly closed except when adding waste.
Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][5][6]
Provide the disposal company with all necessary information regarding the waste composition.
Quantitative Data Summary
Parameter
Threshold Limit Value (TLV) for Wastewater Discharge
Phenols
0.025 mg/L
Aromatics, total
0.05 mg/L
Adsorbable organic halogen compounds (AOX)
0.5 mg/L
Note: These are general limits for classes of compounds and are not specific to 2-((4-Amino-2-nitrophenyl)amino)ethanol. They are provided for illustrative purposes to emphasize the need for proper disposal and to avoid sewer discharge.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Caption: Disposal workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety, handling, and disposal information for 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No. 2871-01-4). Given its classification as an aromatic nitro compound and an aromatic amine, this substance should be handled with caution. The following protocols are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Summary
2-((4-Amino-2-nitrophenyl)amino)ethanol is classified as a hazardous substance. The primary known hazard is its potential to cause an allergic skin reaction (H317). Aromatic nitro compounds and aromatic amines are classes of chemicals that can present various health risks, including skin irritation, eye damage, and potential for systemic effects. Therefore, treating this compound and any contaminated materials as hazardous is mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for 2-((4-Amino-2-nitrophenyl)amino)ethanol and related compounds. Data for the specific compound of interest is limited, so information from structurally similar chemicals is provided for reference.
Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.
To prevent skin contact.[6] It is advised to change gloves frequently, as all disposable gloves have a degree of permeability.[6]
Body Protection
Flame-resistant laboratory coat.
To protect skin and personal clothing from contamination.[6]
Foot Protection
Closed-toe, chemical-resistant shoes.
To protect feet from spills and falling objects.[6]
Respiratory Protection
NIOSH-approved respirator.
Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[6]
Step-by-Step Handling Protocol
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Ensure the container is properly labeled.
Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Preparation and Use:
Always work within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3]
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
Wear appropriate PPE and cover the spill with an inert absorbent material.
Collect the material in a sealed container for disposal.[3]
Exposure Response:
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[3]
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of 2-((4-Amino-2-nitrophenyl)amino)ethanol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
Solid Waste: Collect all waste containing 2-((4-Amino-2-nitrophenyl)amino)ethanol, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[4]
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated or non-halogenated organic waste as appropriate.[6]
Containerization and Labeling
Use a chemically resistant, sealable container for waste collection.
Ensure the waste container is kept closed except when adding waste.
Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-((4-Amino-2-nitrophenyl)amino)ethanol," and associated hazard symbols.[4]
Final Disposal
Dispose of the hazardous waste through a licensed environmental disposal service.[4][7]
Follow all local, state, and federal regulations for chemical waste disposal.
Do not dispose of this chemical down the drain or in regular trash.
Diagrams
Caption: Operational and Disposal Workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.